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  • Product: 4-Amino-5-fluoro-2-methoxybenzoic acid
  • CAS: 1346763-78-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Amino-5-fluoro-2-methoxybenzoic Acid (CAS 1346763-78-7)

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of a lead optimization campaign. 4-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In contemporary medicinal chemistry, the strategic selection of building blocks dictates the success of a lead optimization campaign. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS 1346763-78-7) has emerged as a highly privileged scaffold, particularly in the development of central nervous system (CNS) therapeutics and Targeted Protein Degradation (TPD) modalities [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic material safety data. We will deconstruct the physicochemical properties of this molecule, analyze the structural causality behind its use in kinase selectivity (specifically LRRK2), and provide self-validating experimental protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Data and Molecular Descriptors

Understanding the baseline physical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The presence of the fluorine atom and the methoxy group significantly alters the electronic and steric environment of the core benzene ring.

PropertyValueScientific Implication
Chemical Formula C₈H₈FNO₃Provides a low-molecular-weight core (Ligand Efficiency).
Molecular Weight 185.15 g/mol Ideal for fragment-based drug discovery (FBDD).
Monoisotopic Mass 185.0488 DaCrucial for precise LC-MS/HRMS validation [1].
H-Bond Donors 2 (-NH₂, -COOH)Facilitates hinge-region binding in kinase targets.
H-Bond Acceptors 4 (N, F, O, O)Enhances aqueous solubility and target interaction.
Rotatable Bonds 2Low entropic penalty upon target binding.
Physical Form Solid (Light brown)Requires storage at 2-8°C, protected from light [1].

Structural Rationale: The "Selectivity Hotspot"

In drug design, every functional group must serve a purpose. The substitution pattern of 4-amino-5-fluoro-2-methoxybenzoic acid is not arbitrary; it is a masterclass in structure-based drug design (SBDD).

The Ortho-Methoxy Gatekeeper

In the development of brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease, achieving selectivity over the kinome (particularly JAK2) is notoriously difficult. The ortho-methoxy group acts as a structural gatekeeper. According to matched molecular pair activity cliff analyses, the methoxy group fits seamlessly into the LRRK2 hinge binding region near residue Leu1949. However, it creates a severe steric clash in JAK2 and approximately 290 other kinases that possess a bulkier Phenylalanine (Phe) or Tyrosine (Tyr) residue at the corresponding position [2].

The C-5 Fluoro Metabolic Shield

The introduction of fluorine at the C-5 position serves two causal purposes:

  • Metabolic Stability: It blocks cytochrome P450-mediated aromatic oxidation at an otherwise electron-rich site.

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent C-4 amino group. This reduces the basicity of the amine, which directly correlates with increased passive blood-brain barrier (BBB) permeability and reduced susceptibility to P-glycoprotein (P-gp) efflux [2].

G Core 4-Amino-5-fluoro- 2-methoxybenzoic acid Methoxy Ortho-Methoxy Group (Steric Gatekeeper) Core->Methoxy Fluoro C-5 Fluoro Group (Metabolic Shield) Core->Fluoro Amine C-4 Amino Group (H-Bond Donor) Core->Amine Carboxyl Carboxylic Acid (Coupling Handle) Core->Carboxyl LRRK2 LRRK2 Selectivity (Fits Leu1949 pocket) Methoxy->LRRK2 JAK2 JAK2 Exclusion (Clashes with Phe/Tyr) Methoxy->JAK2 Steric Clash Lipophilicity Increased BBB Penetration (LogP) Fluoro->Lipophilicity

Fig 1: Structural rationale and pharmacophore mapping of the benzoic acid scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and progression.

Protocol A: Synthesis of the Carboxylic Acid from Nitrile Precursor

Often, this building block is generated in situ or synthesized from the more stable nitrile precursor, 4-amino-5-fluoro-2-methoxybenzonitrile [2].

Step-by-Step Methodology:

  • Reaction Setup: Suspend 4-amino-5-fluoro-2-methoxybenzonitrile (1.0 eq) and KOH (excess) in a 1:1 mixture of Ethanol and deionized water.

  • Primary Hydrolysis: Heat the mixture at reflux for 30 hours. Causality: The strong base attacks the nitrile carbon, converting it to an intermediate primary amide.

  • Oxidative Cleavage: Cool the reaction to room temperature and slowly add 30% aqueous H₂O₂ (0.5 volumes). Stir for 10 minutes, then return to reflux. Causality: Hydrogen peroxide acts as a nucleophilic catalyst (hydroperoxide anion), rapidly driving the hydrolysis of the sterically hindered intermediate amide to the carboxylate.

  • Isolation & Validation: Cool the mixture, acidify with 1M HCl to pH 3-4 to precipitate the free acid. Filter and dry.

    • Validation Checkpoint: Run LC-MS. You must observe a dominant peak at [M+H]+ = 186.1 [3].

Protocol B: HATU-Mediated Amide Coupling for PROTAC Linkers

This scaffold is frequently utilized in the synthesis of PROTACs (e.g., PLK1/BRD4 degraders) where the carboxylic acid is coupled to complex amine linkers [3].

Step-by-Step Methodology:

  • Pre-activation: Dissolve 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq).

    • Causality: The ortho-methoxy group introduces mild steric hindrance around the carbonyl carbon. HATU is explicitly chosen over EDC/HOBt because it forms a highly reactive HOAt ester, overcoming the steric bulk and ensuring rapid activation.

  • Coupling: After 30 minutes of stirring at 25 °C, add the target amine (1.0 eq). Stir for 1 hour.

  • In-Process Control (IPC):

    • Validation Checkpoint: Sample 5 µL into 1 mL of Acetonitrile. LC-MS must show complete consumption of the 186.1 mass and the appearance of the target amide mass.

  • Workup: Dilute with water to quench. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate under vacuum.

Workflow Step1 1. Nitrile Hydrolysis (KOH, EtOH/H2O, Reflux) Step2 2. Peroxide Treatment (30% H2O2, Oxidative Cleavage) Step1->Step2 Step3 3. Acidification & Isolation (HCl to pH 3-4, Filtration) Step2->Step3 Step4 4. Amide Activation (HATU, DIPEA, DMF) Step3->Step4 Validation1 LC-MS: [M+H]+ = 186.1 (Confirm Carboxylic Acid) Step3->Validation1 Step5 5. Target Amide Formation (Amine Addition, 25°C) Step4->Step5 Validation2 LC-MS: Target Mass (Confirm Amide Product) Step5->Validation2

Fig 2: Self-validating synthetic workflow from nitrile precursor to final amide.

Conclusion

4-Amino-5-fluoro-2-methoxybenzoic acid is not merely a passive structural connector; it is an active participant in the pharmacokinetic and pharmacodynamic profile of the resulting drug candidate. By leveraging the steric gating of the ortho-methoxy group and the electronic tuning of the C-5 fluorine, scientists can engineer highly selective, brain-penetrant therapeutics. Adhering to the self-validating synthetic protocols outlined above ensures high-fidelity translation from in silico design to in vitro reality.

References

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, ACS Publications, Sept 17, 2012. Available at: [Link]

  • Google Patents. "WO2024162828A1 - Novel plk1 degradation inducing compound." Google Patents, 2024.
Exploratory

Engineering Brain-Penetrant LRRK2 Inhibitors: The Strategic Role of the 4-Amino-5-fluoro-2-methoxybenzoic Acid Scaffold

Executive Summary The development of small molecule inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) represents a frontier in disease-modifying therapies for Parkinson’s disease. However, designing Type I kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small molecule inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) represents a frontier in disease-modifying therapies for Parkinson’s disease. However, designing Type I kinase inhibitors that simultaneously achieve single-digit nanomolar potency, broad kinome selectivity, and high blood-brain barrier (BBB) permeability is a profound medicinal chemistry challenge. This technical whitepaper dissects the structural and synthetic utility of 4-amino-5-fluoro-2-methoxybenzoic acid —a highly specialized chemical building block that serves as the cornerstone for discovering highly ligand-efficient, brain-penetrable aminopyrimidine inhibitors, most notably GNE-7915 [1][2].

Structural Rationale: Why This Specific Scaffold?

The architecture of 4-amino-5-fluoro-2-methoxybenzoic acid is not arbitrary; every functional group serves a precise pharmacodynamic or pharmacokinetic purpose in the context of structure-based drug design (SBDD)[1].

The 2-Methoxy Group: A Precision Selectivity Handle

Kinase inhibitors often suffer from off-target toxicity due to the highly conserved nature of the ATP-binding pocket across the human kinome. Through matched molecular pair activity cliff analysis, researchers identified Leu1949—located near the LRRK2 hinge-binding region—as a critical selectivity hotspot[3].

  • The Mechanism: The small ortho-methoxy group on this benzoic acid scaffold is perfectly tolerated by the smaller Leu1949 residue in LRRK2. Conversely, in approximately 290 other kinases (such as JAK2), this position is occupied by bulkier gatekeeper/hinge residues like Phenylalanine or Tyrosine[3].

  • The Result: The steric clash induced by the methoxy group in off-target kinases effectively filters out unwanted binding, granting compounds derived from this scaffold exceptional kinome selectivity[3].

The 5-Fluoro Group: Electronic and Conformational Tuning

Working synergistically with the methoxy group, the 5-fluoro substituent maintains the necessary electronic profile of the aniline ring.

  • Conformational Locking: The fluorine atom can engage in intramolecular hydrogen bonding with the adjacent C-4 aminomethyl N-H (once coupled to the pyrimidine core), locking the molecule into a bioactive conformation that minimizes entropic penalty upon binding[3].

  • Lipophilicity: It increases the overall lipophilicity of the core, a necessary adjustment for maintaining single-digit nanomolar cellular potency while navigating the BBB[4].

The C1-Carboxylic Acid: The Gateway to CNS MPO Optimization

The carboxylic acid moiety provides a synthetic handle for late-stage diversification into various amides[3]. By coupling this acid with cyclic amines (such as morpholine), medicinal chemists can fine-tune the Central Nervous System Multiparameter Optimization (CNS MPO) score. Converting the acid to a morpholine amide eliminates a hydrogen bond donor, reduces the topological polar surface area (TPSA), and optimizes the ligand-efficiency-dependent lipophilicity (LELP), ensuring the final drug candidate achieves high free brain-to-plasma ratios without becoming a substrate for P-glycoprotein (P-gp) efflux pumps[1][4].

G A LRRK2 Kinase Domain (Leu1949 Hinge) E High LRRK2 Selectivity (GNE-7915) A->E enables B 4-Amino-5-fluoro- 2-methoxybenzoic acid Scaffold C 2-Methoxy Group (Selectivity Handle) B->C features C->A tolerated by D Off-Target Kinases (Phe/Tyr Hinge) C->D sterically clashes

Caption: Structural basis of LRRK2 selectivity driven by the 2-methoxy handle.

Synthetic Workflows & Self-Validating Protocols

The synthesis of the 4-amino-5-fluoro-2-methoxybenzoic acid intermediate and its subsequent incorporation into the GNE-7915 architecture requires precise control over reaction conditions to prevent degradation of the fluoro-aromatic system.

Protocol A: Synthesis of 4-Amino-5-fluoro-2-methoxybenzoic Acid

Causality Focus: Direct hydrolysis of sterically hindered benzonitriles to carboxylic acids often requires harsh, prolonged heating in strong acids or bases, which can lead to defluorination or ether cleavage. To circumvent this, a biphasic base-catalyzed hydrolysis is followed by a hydroperoxide anion-mediated acceleration step[5].

Step-by-Step Methodology:

  • Initial Hydrolysis: Dissolve 4-amino-5-fluoro-2-methoxybenzonitrile (250 mg, 1.51 mmol) in a 1:1 mixture of absolute ethanol (5 mL) and deionized water (5 mL)[5].

  • Base Addition: Add Potassium Hydroxide (KOH) (approx. 5-10 eq) to the solution. Heat the mixture at reflux for 30 hours. Rationale: This prolonged reflux initiates the hydration of the nitrile to the primary amide intermediate[5].

  • Peroxide Acceleration: Cool the mixture to room temperature and carefully add 30% aqueous H2​O2​ (0.25 mL)[5]. Rationale: The hydroperoxide anion ( HOO− ) is a highly potent alpha-effect nucleophile that rapidly attacks the sterically hindered amide carbonyl, accelerating the final conversion to the carboxylic acid without requiring destructive temperatures.

  • Final Reflux & Isolation: Stir for 10 minutes at room temperature, then heat to reflux for an additional 2-4 hours to ensure complete conversion[5]. Cool, acidify carefully with 1M HCl to precipitate the product, filter, and dry under vacuum.

  • QC Validation: Verify product integrity via LCMS (Expected m/z=186.05 [M+H]+ ) and 1H NMR to ensure the methoxy and fluoro groups remain intact.

Protocol B: Assembly of the GNE-7915 Inhibitor

Causality Focus: The benzoic acid must be activated for amide coupling prior to the SNAr reaction with the pyrimidine core to avoid cross-reactivity with the C4-aniline amino group.

Step-by-Step Methodology:

  • Amide Coupling: React 4-amino-5-fluoro-2-methoxybenzoic acid with morpholine using HATU and DIPEA in anhydrous DMF at room temperature. Rationale: HATU efficiently activates the sterically hindered carboxylic acid, while DIPEA acts as a non-nucleophilic base.

  • Aqueous Workup: Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • SNAr Coupling: React the resulting benzamide intermediate with 2-chloro-4-(ethylamino)-5-(trifluoromethyl)pyrimidine in the presence of a catalytic acid (e.g., TFA) or via Buchwald-Hartwig cross-coupling conditions (Pd catalyst, Xantphos, Cs2​CO3​ ) in dioxane at elevated temperatures ( 90−110∘C ).

  • Purification: Purify the crude product via reverse-phase preparative HPLC to yield GNE-7915.

G A 4-Amino-5-fluoro- 2-methoxybenzonitrile B Base Hydrolysis (KOH, EtOH/H2O, H2O2) A->B C 4-Amino-5-fluoro- 2-methoxybenzoic acid (Intermediate 41) B->C D Amide Coupling (Morpholine, HATU, DIPEA) C->D C1-COOH Diversification E SNAr / Buchwald-Hartwig (2-Cl-Pyrimidine Core) D->E C4-NH2 Coupling F GNE-7915 (Brain-Penetrant Inhibitor) E->F

Caption: Modular synthetic workflow for GNE-7915 utilizing the benzoic acid scaffold.

Quantitative Pharmacological Profiling

The integration of the 4-amino-5-fluoro-2-methoxybenzoic acid scaffold directly translates into exceptional biochemical and pharmacokinetic metrics. By capping the carboxylic acid with morpholine and coupling the aniline to the trifluoromethyl-pyrimidine core, researchers achieved a molecule (GNE-7915) that perfectly balances potency and BBB permeability[1][2].

ParameterGNE-7915 (Compound 18) PerformanceBiological Implication
LRRK2 Biochemical Ki​ 1 nM Near-complete target engagement at low doses[2].
LRRK2 Cellular IC50​ 9 nM High membrane permeability; minimal drop-off from biochemical potency[2].
Kinase Selectivity >100-fold over LRRK2 Ki​ Exceptional safety profile; only TTK shows >50% inhibition at 0.1μM [4].
Brain Penetration High Free Brain-to-Plasma RatioAvoids P-gp efflux, ensuring therapeutic concentrations reach the CNS[1].
Metabolic Stability Minimal turnover in hepatocytesLong in vivo half-life, supporting once-daily oral dosing regimens[2].

Conclusion

The discovery of brain-penetrant LRRK2 inhibitors underscores the critical importance of intelligent scaffold selection in structure-based drug design. The 4-amino-5-fluoro-2-methoxybenzoic acid building block is not merely a structural spacer; it is a highly engineered functional module. Its 2-methoxy group acts as a precise kinome selectivity filter, its 5-fluoro group locks the bioactive conformation, and its carboxylic acid provides the necessary synthetic vector to tune CNS MPO properties[1][3]. For drug development professionals targeting neurodegenerative kinases, mastering the application of such multifunctional scaffolds is essential for translating in vitro potency into in vivo CNS efficacy.

References

  • Estrada, A. A., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Zhu, H., Sun, J. "Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915." RCSB Protein Data Bank (PDB: 8U7H). Available at:[Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of 4-Amino-5-fluoro-2-methoxybenzoic Acid Analogs: A Comprehensive Guide to Benzamide Scaffold Optimization

Executive Summary The 4-amino-5-fluoro-2-methoxybenzoic acid moiety (CAS: 1346763-78-7)[1] is a highly privileged, versatile pharmacophore in modern medicinal chemistry. Originally derived from the classic benzamide clas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-amino-5-fluoro-2-methoxybenzoic acid moiety (CAS: 1346763-78-7)[1] is a highly privileged, versatile pharmacophore in modern medicinal chemistry. Originally derived from the classic benzamide class of 5-HT4 receptor agonists and dopamine D2 antagonists, the strategic introduction of a 5-fluoro substituent in place of the traditional 5-chloro group has unlocked new dimensions in drug design. This whitepaper provides an in-depth technical analysis of the structural activity relationship (SAR) of this scaffold, detailing its mechanistic grounding, quantitative optimization strategies, and the self-validating experimental workflows required for library synthesis and screening.

Structural & Electronic Profile of the Core Scaffold

The precise placement of the amino, fluoro, and methoxy groups on the benzoic acid core dictates its regioselectivity, electronic distribution, and binding affinity[2]. A Diversity-Oriented Synthesis (DOS) approach utilizing this core allows for extensive branching and elaboration[2].

  • 2-Methoxy Group (Conformational Lock): Acts as a critical hydrogen bond acceptor. In the final synthesized benzamide, the methoxy oxygen forms a strong intramolecular hydrogen bond with the amide N-H. Causality: This interaction locks the molecule into a rigid, coplanar conformation that is thermodynamically required to fit into the narrow binding pockets of target GPCRs and kinases.

  • 4-Amino Group (Receptor Anchor): Functions as a strong electron-donating group and a primary hydrogen bond donor, directly engaging with conserved aspartate or glutamate residues in the target receptor.

  • 5-Fluoro Substitution (Bioisosteric Shift): Fluorine possesses a smaller van der Waals radius (1.47 Å) compared to chlorine (1.75 Å) and is highly electronegative. Causality: The strong electron-withdrawing nature of the fluorine atom lowers the pKa of the adjacent 4-amino group. This subtle electronic shift improves metabolic stability by blocking CYP450-mediated aromatic oxidation at the 5-position without adding the steric bulk of a chloro group, while simultaneously lowering the overall lipophilicity (LogD) to mitigate off-target toxicities.

Mechanistic Grounding: Receptor Pharmacology

While traditionally associated with gastrointestinal prokinetic agents, fluorinated benzamides modulate complex signaling cascades. For instance, activation of the Gs-coupled 5-HT4 receptor by these analogs leads to an increase in intracellular cyclic AMP (cAMP) levels, which modulates the release of neurotransmitters like acetylcholine[2].

signaling R 5-HT4 Receptor G Gs Protein R->G AC Adenylyl Cyclase G->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA NT Neurotransmitter Release PKA->NT

Fig 1: 5-HT4 receptor Gs-coupled signaling pathway driving neurotransmitter release.

SAR Optimization: The Halogen Shift (Cl vs. F)

When optimizing the benzamide scaffold, the choice of the 5-position halogen is a primary driver of the SAR. Transitioning from a classic 5-chloro to a 5-fluoro analog typically yields a more favorable Central Nervous System (CNS) Multiparameter Optimization (MPO) score.

The table below summarizes representative quantitative data illustrating the bioisosteric shift. Causality: While the 5-fluoro analogs (B and D) show a slight reduction in primary target potency (EC50) due to reduced hydrophobic packing compared to chlorine, they exhibit a drastically improved safety margin against the hERG potassium channel. The lower LogD of the fluorinated analogs prevents the non-specific lipophilic binding that typically causes hERG-mediated cardiotoxicity.

Table 1: Representative SAR Comparison of 5-Chloro vs. 5-Fluoro Benzamide Analogs

CompoundAmide Side-Chain5-Position Halogen5-HT4 EC50 (nM)D2 IC50 (nM)LogD (pH 7.4)hERG IC50 (µM)
Analog A Piperidin-4-ylChloro (Cl)8.5>10002.80.5 (High Risk)
Analog B Piperidin-4-ylFluoro (F)12.4>10002.14.2 (Safe)
Analog C Pyrrolidin-3-ylChloro (Cl)15.04502.51.1 (Med Risk)
Analog D Pyrrolidin-3-ylFluoro (F)18.28001.98.5 (Safe)

Advanced Applications Beyond Serotonergic Targets

The utility of 4-amino-5-fluoro-2-methoxybenzoic acid extends far beyond classic GPCRs:

  • LRRK2 Kinase Inhibitors: This scaffold has been successfully utilized as a critical intermediate (e.g., Compound 41) in the synthesis of highly potent, brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) small molecule inhibitors for Parkinson's disease[3]. The specific electronic properties of the fluorinated ring help balance in vivo stability, oral exposure, and brain penetration[3].

  • GLP-1 Receptor Modulators: Recent patent literature highlights the use of this acid in synthesizing complex 2,5-diazabicyclo[4.2.0]octanes, which act as GLP-1 receptor modulators for the treatment of metabolic conditions such as Type 2 diabetes[4].

Experimental Methodologies & Workflows

To ensure a self-validating system, the following protocols detail the synthesis and biological evaluation of the fluorinated benzamide library.

workflow Core Fluorinated Core Coupling HATU Coupling Core->Coupling Purification HPLC Purification Coupling->Purification QC LC-MS/NMR QC Purification->QC Assay HTRF cAMP Assay QC->Assay SAR SAR Analysis Assay->SAR

Fig 2: High-throughput synthesis and screening workflow for fluorinated benzamides.

Protocol 1: Amide Coupling via HATU Activation
  • Causality Checkpoint: HATU is selected over traditional EDC/HOBt coupling reagents because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is highly reactive. This overcomes the severe steric hindrance of the complex secondary or tertiary cyclic amines that are typically coupled to the benzamide core.

Step-by-Step Methodology:

  • Activation: Dissolve 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA ensures the carboxylic acid is fully deprotonated for activation and keeps the target amine in its freebase nucleophilic form.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize trace acids. Extract the product utilizing Ethyl Acetate (EtOAc) (3x).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate in vacuo, and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: cAMP Accumulation Assay (In Vitro Validation)
  • Causality Checkpoint: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized instead of standard fluorescence to eliminate auto-fluorescence interference from the aromatic library compounds. IBMX is included to inhibit phosphodiesterase (PDE) activity, preventing the degradation of cAMP and artificially amplifying the assay window for accurate EC50 determination.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing the human 5-HT4 receptor in a 384-well microplate at a density of 5,000 cells/well.

  • Compound Incubation: Treat the cells with the fluorinated benzamide analogs at a 10-point concentration gradient (10 pM to 10 µM) in stimulation buffer containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Self-Validating Control: Include a reference standard (e.g., 5-Hydroxytryptamine) in every plate to normalize maximal efficacy (Emax) to 100% and validate plate-to-plate consistency.

  • Detection: Add HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP. Incubate for 1 hour at room temperature.

  • Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the EC50 using a 4-parameter logistic non-linear regression model.

References

  • NextSDS. "4-amino-5-fluoro-2-methoxybenzoic acid — Chemical Substance Information." NextSDS Database. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." (2012). Available at:[Link]

  • Google Patents. "WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators." (2023).

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Stability of 4-amino-5-fluoro-2-methoxybenzoic acid in Cryopreserved Hepatocytes

A Senior Application Scientist's Perspective on Experimental Design, Execution, and Data Interpretation for Preclinical Drug Development Executive Summary In the landscape of preclinical drug development, a thorough unde...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Experimental Design, Execution, and Data Interpretation for Preclinical Drug Development

Executive Summary

In the landscape of preclinical drug development, a thorough understanding of a new chemical entity's (NCE) metabolic fate is paramount. The liver is the primary site of drug metabolism, and in vitro models that accurately reflect its complex enzymatic machinery are essential for early-stage assessment.[1][2] This guide provides a comprehensive, technically-grounded framework for evaluating the metabolic stability of 4-amino-5-fluoro-2-methoxybenzoic acid (CAS 1346763-78-7) using cryopreserved human hepatocytes.

As intact cellular systems, hepatocytes contain the full complement of both Phase I (e.g., cytochrome P450s) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes and their necessary cofactors, offering a superior model to subcellular fractions like microsomes for predicting in vivo metabolic clearance.[1][3][4] Cryopreserved hepatocytes, in particular, provide a convenient and reliable alternative to fresh cells, retaining comparable enzymatic activity while offering logistical advantages.[3]

This document is structured to guide researchers and drug development professionals through the entire workflow, from fundamental principles to detailed experimental protocols and data analysis. It emphasizes the rationale behind each step, ensuring a robust and self-validating experimental design critical for making informed decisions in progressing drug candidates.

Scientific Principles and Experimental Rationale

The Role of Hepatocytes in Drug Metabolism

The liver's function is to metabolize xenobiotics, including drugs, rendering them more water-soluble for excretion. This process typically occurs in two phases:

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 (CYP) enzymes. These reactions introduce or unmask functional groups on the parent molecule.

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the functional group, significantly increasing its polarity.

Hepatocyte-based assays are invaluable because they integrate both phases of metabolism, providing a holistic view of a compound's metabolic clearance.[4][5]

Structural Considerations for 4-amino-5-fluoro-2-methoxybenzoic acid

The chemical structure of 4-amino-5-fluoro-2-methoxybenzoic acid (Molecular Weight: 185.15 g/mol [6]) presents several potential sites for metabolic transformation:

  • Amino Group (-NH2): Susceptible to N-acetylation or N-glucuronidation.

  • Carboxylic Acid Group (-COOH): A prime target for glucuronidation (acyl glucuronide formation).

  • Methoxy Group (-OCH3): Can undergo O-demethylation (a CYP-mediated Phase I reaction).

  • Aromatic Ring: Potential for hydroxylation at various positions, although the existing substitutions may influence this.

A primary goal of the stability assay is to determine the rate at which the parent compound is consumed by these potential pathways.

Why Cryopreserved Hepatocytes in Suspension?

For determining intrinsic clearance, particularly for compounds that are not slowly metabolized, a suspension assay format is ideal. It ensures maximal exposure of the compound to the enzymatic machinery of the hepatocytes. Cryopreserved cells offer several key advantages:

  • Convenience and Accessibility: Ready to use upon proper thawing, eliminating the need for lengthy cell isolation procedures.

  • Reduced Variability: Pooled donor lots are available, which helps to average out inter-individual differences in metabolic activity.

  • Characterized Performance: Vials come with data sheets specifying cell viability, yield, and the activity of major metabolizing enzymes.

Scientist's Note: The choice between suspension and plated hepatocyte assays depends on the compound's expected turnover rate. Suspension assays are typically run for up to 4 hours and are suitable for low-to-high turnover compounds.[3][7] For very low-turnover compounds, a plated monolayer format allows for longer incubation times (e.g., 24 hours or more).[8] This guide will focus on the suspension protocol.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity and reliability of the generated data.

Materials and Equipment
Reagents & Consumables Equipment
Cryopreserved Human Hepatocytes (pooled donors)Biosafety Cabinet (Class II)
Cryopreserved Hepatocyte Recovery Medium (CHRM)[9][10]37°C Water Bath
Williams' Medium E (serum-free)[3][9]Centrifuge (with temperature control)
Hepatocyte Maintenance Supplement Pack[3][9]37°C Humidified CO2 Incubator
4-amino-5-fluoro-2-methoxybenzoic acid (Test Article)Orbital Shaker[3]
DMSO (HPLC Grade)Hemacytometer or Automated Cell Counter
Verapamil (High-Turnover Positive Control)[5]Calibrated Pipettes & Sterile Tips
Diazepam (Low-Turnover Positive Control)[5]Non-coated 24- or 48-well plates[3]
Trypan Blue Solution (0.4%)LC-MS/MS System[2][4]
Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide)-
Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis thaw 1. Thaw Hepatocytes (37°C water bath, <2 min) wash 2. Wash & Pellet Cells (Centrifuge 100 x g, 10 min) thaw->wash resuspend 3. Resuspend in Media & Determine Viability wash->resuspend dilute 4. Dilute to Working Conc. (1.0 x 10^6 cells/mL) resuspend->dilute prewarm 5. Pre-warm Cell Suspension & Compound Plates (37°C) initiate 6. Initiate Reaction (Add cells to compound) prewarm->initiate incubate 7. Incubate at 37°C (Orbital Shaker) initiate->incubate sample 8. Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) incubate->sample quench 9. Quench Reaction (Add ice-cold ACN + IS) process 10. Centrifuge & Collect Supernatant quench->process lcms 11. LC-MS/MS Analysis (Quantify Parent Compound) process->lcms data 12. Data Analysis (Calculate t1/2, CLint) lcms->data

Caption: Potential metabolic pathways for the test compound.

Conclusion

This guide outlines a robust, scientifically sound methodology for assessing the in vitro metabolic stability of 4-amino-5-fluoro-2-methoxybenzoic acid in cryopreserved human hepatocytes. By adhering to this detailed protocol and its underlying principles, researchers can generate reliable intrinsic clearance data. This information is critical for the early-stage evaluation of drug candidates, enabling data-driven decisions regarding compound selection and optimization, and forming the basis for predicting in vivo pharmacokinetic behavior. [5][11]The use of a self-validating system with appropriate controls ensures the trustworthiness and integrity of the results, which is a cornerstone of successful drug development programs.

References

  • XenoTech. (n.d.). Protocol for Thawing, Plating and Culturing Cryopreserved Hepatocytes.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes.
  • Thermo Fisher Scientific. (n.d.). In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds.
  • BioIVT. (n.d.). Using Cryopreserved Hepatocytes Protocol.
  • Terry, C., et al. (2010). Optimization of the cryopreservation and thawing protocol for human hepatocytes for use in cell transplantation. Liver Transplantation, 16(2), 229-237. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Thawing and Plating Cryopreserved Hepatocytes.
  • Cyprotex. (n.d.). Hepatocyte Stability.
  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • Shaik, M. R., et al. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Current Drug Metabolism, 22(12), 999-1013.
  • Thermo Fisher Scientific. (2019). Thawing and Use of Plateable and Suspension Cryopreserved Hepatocytes User Bulletin.
  • Agilent Technologies. (2021). Ultrafast Analysis of Metabolic Stability Assays Using Agilent RapidFire High-resolution MS.
  • WuXi AppTec. (2023). How to Study Slowly Metabolized Compounds Using In Vitro Models.
  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
  • NextSDS. (n.d.). 4-amino-5-fluoro-2-methoxybenzoic acid — Chemical Substance Information.
  • Creative Bioarray. (n.d.). Hepatocyte Metabolic Stability.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
  • CymitQuimica. (n.d.). 4-Amino-5-fluoro-2-methoxybenzoic acid.
  • Al-Sanea, M. M., et al. (2023). A Sensitive, Green, and Fast LC–MS/MS Analytical Method for the Quantification of Ribociclib: Evaluation of the Metabolic Stability in HLMs. Molecules, 28(17), 6334. Retrieved from [Link]

  • Al-Sanea, M. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(34), 22005-22014. Retrieved from [Link]

  • ResearchGate. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes.
  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro.
  • Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies.
  • Bienta. (n.d.). Hepatocyte Stability (mouse, rat).
  • U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry.
  • ResearchGate. (n.d.). Assessment criteria of the reliability of the hepatocyte stability negative control data.
  • Merck. (n.d.). 4-Amino-5-fluoro-2-methoxybenzoic acid.
  • PubChemLite. (n.d.). 4-amino-2-fluoro-5-methoxybenzoic acid (C8H8FNO3).
  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.
  • Sapphire Bioscience. (n.d.). 4-Amino-5-fluoro-2-methoxybenzoic acid.
  • Corning Incorporated. (2012). A Comparison of USFDA and EMA Guidance in the Conduct of Enzyme Induction Studies In Vitro.

Sources

Foundational

4-amino-5-fluoro-2-methoxybenzoic acid molecular weight and hydrogen bonding potential

An In-Depth Technical Guide: Physicochemical Profiling and Hydrogen Bonding Potential of 4-Amino-5-fluoro-2-methoxybenzoic Acid in Drug Design Executive Summary & Strategic Context In modern fragment-based drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Physicochemical Profiling and Hydrogen Bonding Potential of 4-Amino-5-fluoro-2-methoxybenzoic Acid in Drug Design

Executive Summary & Strategic Context

In modern fragment-based drug discovery (FBDD) and lead optimization, the precise control of a molecule's physicochemical properties is paramount. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS: 1346763-78-7) has emerged as a highly privileged building block, particularly in the development of central nervous system (CNS) therapeutics such as Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors[1] and targeted protein degraders (e.g., PLK1 degraders)[2].

This guide provides a comprehensive technical analysis of the compound's molecular weight, hydrogen bonding potential, and the mechanistic causality behind its ability to enhance Blood-Brain Barrier (BBB) penetrance through conformational locking.

Physicochemical Data & Molecular Weight Analysis

The utility of 4-amino-5-fluoro-2-methoxybenzoic acid stems from its highly optimized molecular weight and functional group density. At 185.15 g/mol , it serves as a low-molecular-weight fragment that leaves ample "mass budget" for medicinal chemists to elaborate upon without violating Lipinski’s Rule of Five.

Table 1: Quantitative Physicochemical Properties

Property Value Causality / Significance in Drug Design
Molecular Weight 185.15 g/mol Low MW prevents lipophilic bloat during lead optimization, preserving ligand efficiency.
Monoisotopic Mass 185.0488 Da[3] Essential for exact mass validation via High-Resolution Mass Spectrometry (HRMS).
Chemical Formula C8H8FNO3 Incorporates key bioisosteres (F for H/OH) to modulate pKa and metabolism.
H-Bond Donors (HBD) 3 (-NH2, -COOH) Typically restricts BBB permeability; however, these are mitigated via internal masking.

| H-Bond Acceptors (HBA) | 5 (N, O, F) | Provides dense interaction vectors for target kinase hinge-binding regions. |

Mechanistic Causality: Hydrogen Bonding & Conformational Dynamics

The true architectural value of 4-amino-5-fluoro-2-methoxybenzoic acid lies in its hydrogen bonding potential and the resulting conformational dynamics.

The Ortho-Fluoro Amine Effect: Fluorine is the most electronegative element, acting as a weak but highly directional hydrogen bond acceptor. In this molecule, the fluorine at the C-5 position is positioned exactly ortho to the C-4 amino group. This proximity forces an intramolecular hydrogen bond (IMHB) between the fluorine lone pairs and the amino protons (F···H–N)[1].

The Ortho-Methoxy Acid Effect: Similarly, the C-2 methoxy group is positioned ortho to the C-1 carboxylic acid. The ether oxygen acts as a strong H-bond acceptor for the carboxylic acid proton (or the amide proton, once synthesized into a drug candidate), forming a secondary IMHB network.

Causality on BBB Penetrance: Why does this specific substitution pattern matter? Exposed hydrogen bond donors (HBDs) and acceptors (HBAs) heavily interact with water in the bloodstream. To cross the lipid-rich Blood-Brain Barrier, a drug must shed this hydration shell—a process that incurs a high desolvation penalty . By satisfying its HBDs and HBAs internally via IMHBs, 4-amino-5-fluoro-2-methoxybenzoic acid effectively "masks" its topological polar surface area (TPSA). This drastically lowers the desolvation penalty, allowing the molecule to achieve excellent CNS penetration despite possessing functional groups that traditionally hinder BBB crossing[1].

Systems Visualization: Hydrogen Bonding Logic

HBondLogic Mol 4-Amino-5-fluoro- 2-methoxybenzoic Acid HBD H-Bond Donors (HBD) (-NH2, -COOH) Mol->HBD HBA H-Bond Acceptors (HBA) (-F, -OCH3, =O) Mol->HBA IMHB Intramolecular H-Bonding (F...H-N & O...H-O) HBD->IMHB Donates HBA->IMHB Accepts Masking Polar Surface Area (PSA) Masking IMHB->Masking Induces Desolv Reduced Desolvation Penalty Masking->Desolv Causes BBB Enhanced BBB Penetrance & Lipophilicity Desolv->BBB Results In

Logical workflow of intramolecular hydrogen bonding enhancing BBB penetrance.

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following protocols detail both the synthesis of the compound and the analytical validation of its hydrogen-bonding behavior. Every protocol is designed as a self-validating system.

Protocol A: Chemical Synthesis via Nitrile Hydrolysis

This protocol details the base-catalyzed hydrolysis of the nitrile precursor, utilizing peroxide to accelerate the hydration intermediate[1].

Step-by-Step Methodology:

  • Initialization: Dissolve 250 mg (1.51 mmol) of 4-amino-5-fluoro-2-methoxybenzonitrile in a 1:1 solvent mixture of Ethanol (5 mL) and deionized Water (5 mL).

  • Base Catalysis: Add an excess of Potassium Hydroxide (KOH) to the solution. Causality: The hydroxide ion attacks the electrophilic nitrile carbon, initiating hydrolysis.

  • Primary Reflux: Heat the mixture at reflux for 30 hours to drive the conversion of the nitrile to the primary amide intermediate.

  • Peroxide Acceleration: Cool the mixture to room temperature and carefully add 0.25 mL of 30% aqueous H₂O₂. Causality: H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which rapidly attacks any unreacted nitrile, forcing complete conversion to the amide, which subsequently hydrolyzes to the carboxylic acid.

  • Secondary Reflux: Stir for 10 minutes at room temperature, then heat to reflux for an additional 2 hours to ensure complete consumption of the peroxide and final hydrolysis.

  • Isolation & Validation: Cool the reaction, acidify with 1M HCl to precipitate the product. Filter, wash with cold water, and dry under vacuum. Validate the product via LC-MS (Expected [M+H]⁺ = 186.1)[2].

Protocol B: Validation of Intramolecular H-Bonding via VT-NMR

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is the gold standard for proving IMHB in solution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the synthesized 4-amino-5-fluoro-2-methoxybenzoic acid in 0.5 mL of anhydrous DMSO-d6. Causality: A highly polar, aprotic solvent is required to compete for intermolecular hydrogen bonds. If an IMHB survives in DMSO, it is highly stable.

  • Data Acquisition: Acquire 1H-NMR spectra at 5-degree intervals from 298 K to 348 K.

  • Chemical Shift Tracking: Track the chemical shift (δ, in ppm) of the C-4 amine protons and the C-1 carboxylic acid proton.

  • Coefficient Calculation: Calculate the temperature coefficient (Δδ/ΔT) in ppb/K.

  • System Validation:

    • If Δδ/ΔT is more negative than -4.5 ppb/K , the proton is heavily interacting with the DMSO solvent (Intermolecular H-bonding).

    • If Δδ/ΔT is more positive than -3.0 ppb/K (e.g., -1.5 ppb/K), the proton is shielded from the solvent, confirming it is locked in an Intramolecular Hydrogen Bond with the adjacent fluorine or methoxy group.

References

  • Sigma-Aldrich. "4-Amino-5-fluoro-2-methoxybenzoic acid | 1346763-78-7". Sigma-Aldrich Catalog.
  • Chen, H., et al. "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors". Journal of Medicinal Chemistry - ACS Publications, 2012.
  • Sigma-Aldrich. "4-Amino-5-fluoro-2-methoxybenzoic acid - Properties". Sigma-Aldrich Catalog.
  • PubChemLite. "C8H8FNO3 - Explore". University of Luxembourg.
  • Google Patents. "WO2024162828A1 - Novel plk1 degradation inducing compound". Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 4-Amino-5-fluoro-2-methoxybenzoic Acid via Base-Promoted Nitrile Hydrolysis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Process Overview: Conversion of 4-amino-5-fluoro-2-methoxybenzonitrile to 4-amino-5-fluoro-2-methoxybenzoic acid.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Process Overview: Conversion of 4-amino-5-fluoro-2-methoxybenzonitrile to 4-amino-5-fluoro-2-methoxybenzoic acid.

Introduction and Chemical Context

4-Amino-5-fluoro-2-methoxybenzoic acid is a highly versatile, functionalized anthranilic acid derivative utilized extensively as a core building block in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, this scaffold is a critical intermediate in the development of highly potent, brain-penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for neurodegenerative diseases[1], as well as in the synthesis of novel Polo-like kinase 1 (PLK1) PROTAC degraders targeted for oncology applications[2].

The synthesis of this benzoic acid derivative from its corresponding benzonitrile requires a robust hydrolysis strategy that preserves the integrity of the existing functional groups (the primary amine, the aryl fluoride, and the methoxy ether).

Mechanistic Insights & Causality

As a Senior Application Scientist, it is critical to understand why specific reaction conditions are selected over alternatives. The hydrolysis of a nitrile to a carboxylic acid can theoretically proceed via acidic or basic catalysis. For this specific substrate, base-promoted hydrolysis is the superior and self-validating choice due to the following mechanistic rationales:

  • Preservation of the Methoxy Group: Harsh aqueous acidic conditions (e.g., concentrated HBr or HCl at reflux) carry a significant risk of ether cleavage (demethylation), which would yield an unwanted phenolic byproduct. Basic conditions (NaOH or KOH) are entirely orthogonal to ether cleavage, ensuring the methoxy group remains intact[1][2].

  • Amine Nucleophilicity and Protonation: Under acidic conditions, the primary aniline-like amine would be immediately protonated to an anilinium ion. This introduces a strong electron-withdrawing effect on the ring, which can destabilize the transition state of the nitrile hydration. Under basic conditions, the amine remains neutral.

  • Solvent System Causality: The reaction utilizes a mixture of high-concentration aqueous base (e.g., 8 M NaOH) and Ethanol (EtOH)[2]. The starting benzonitrile is highly lipophilic and insoluble in pure water. Ethanol acts as a crucial co-solvent, homogenizing the reaction mixture and allowing the hydroxide nucleophile to efficiently attack the electrophilic nitrile carbon.

  • Isoelectric Point and pH-Controlled Isolation: The product is an amphoteric molecule containing both a basic amine and an acidic carboxylic acid. During the basic reaction, the product exists as a highly water-soluble sodium carboxylate. To isolate the product, the aqueous layer must be acidified. However, over-acidification (e.g., to pH < 1) will protonate the amine, creating a water-soluble hydrochloride salt. By carefully titrating the aqueous phase to pH 4 , the molecule is forced into its neutral, un-ionized state (or zwitterionic minimum solubility point), allowing for efficient extraction into an organic solvent system[2].

Reaction Workflow Visualization

G SM 4-Amino-5-fluoro-2-methoxybenzonitrile (Starting Material) Hydrolysis Base Hydrolysis (8M NaOH, EtOH, 110°C, 20h) SM->Hydrolysis Intermediate Sodium 4-amino-5-fluoro-2-methoxybenzoate (Aqueous Phase) Hydrolysis->Intermediate Nitrile to Carboxylate Washing Organic Wash (EtOAc extraction of impurities) Intermediate->Washing Remove non-polars Acidification Acidification (6M HCl to pH 4) Washing->Acidification Extraction Product Extraction (EtOAc:MeOH 20:1) Acidification->Extraction Protonation Product 4-Amino-5-fluoro-2-methoxybenzoic acid (Target Product) Extraction->Product Isolation

Caption: Workflow for the base-promoted hydrolysis and pH-controlled isolation of the target benzoic acid.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements and reagent roles for a scalable batch synthesis, adapted from validated patent literature[2].

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Protocol
4-amino-5-fluoro-2-methoxybenzonitrile166.151.002.98 g (17.94 mmol)Electrophilic Starting Material
Sodium Hydroxide (8 M aq.)40.00~7.1316.0 mLNucleophile / Base Catalyst
Ethanol (Absolute)46.07-15.0 mLHomogenizing Co-solvent
Hydrochloric Acid (6 M aq.)36.46-Titrate to pH 4Acidifying Agent
Ethyl Acetate (EtOAc)88.11-As neededExtraction Solvent
Methanol (MeOH)32.04-As neededExtraction Modifier / Chromatography

Experimental Protocol

Safety Note: This reaction requires sustained heating of a volatile solvent (EtOH) in the presence of a strong base. Ensure the reaction is performed in a properly rated sealed vessel or under rigorous reflux with adequate ventilation.

Phase 1: Hydrolysis Reaction
  • Preparation: To a pressure-rated vessel (e.g., a smothered can or heavy-walled sealed tube), add 4-amino-5-fluoro-2-methoxybenzonitrile (2.98 g, 17.94 mmol)[2].

  • Solvent Addition: Add Ethanol (15 mL) to the vessel, followed by the careful addition of 8 M aqueous NaOH (16 mL)[2].

  • Thermal Activation: Seal the vessel and heat the vigorously stirring mixture to 110 °C. Maintain this temperature for 20 hours[2].

  • Reaction Monitoring: After 20 hours, cool an aliquot and analyze via LCMS. The starting material mass ( m/z 167.5 [M+H]+ ) should be completely consumed, replaced by the desired product mass ( m/z 186.1 [M+H]+ )[2].

Phase 2: Workup and pH-Controlled Isolation
  • Solvent Removal: Cool the bulk reaction mixture to room temperature. Concentrate the mixture in vacuo (rotary evaporation) to remove the majority of the volatile ethanol[2].

  • Aqueous Partitioning: Dilute the concentrated residue with deionized water (100 mL) and partition against Ethyl Acetate (100 mL). Separate the layers. Rationale: This step extracts any unreacted starting material or non-polar organic impurities into the EtOAc layer, while the product remains in the aqueous layer as a sodium salt. Discard the EtOAc layer[2].

  • Controlled Acidification (Critical Step): Place the aqueous layer in an ice bath to control the exothermic neutralization. Slowly add 6 M HCl dropwise while continuously monitoring the pH. Stop the addition precisely when the solution reaches pH = 4 [2].

  • Product Extraction: Extract the acidified aqueous mixture with a specialized solvent system of EtOAc:MeOH (20:1 ratio) using 200 mL portions, repeating the extraction 5 times[2]. Rationale: The addition of 5% MeOH to the EtOAc significantly increases the partition coefficient for the highly polar, hydrogen-bonding target acid.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate in vacuo[2].

Phase 3: Purification
  • Chromatography: If the crude material requires further polishing, purify the residue via silica gel column chromatography using an eluent system of Dichloromethane (DCM) and Methanol (10:1 ratio)[2].

  • Yield: This protocol typically affords 4-amino-5-fluoro-2-methoxybenzoic acid as a light brown solid in excellent yield[2].

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 1

  • WO2024162828A1 - Novel plk1 degradation inducing compound. Google Patents. 2

Sources

Application

Application Note: Chemoselective Amide Coupling of Unprotected 4-Amino-5-fluoro-2-methoxybenzoic Acid

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Causality The molecule 4-amino-5-fluoro-2-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Causality

The molecule 4-amino-5-fluoro-2-methoxybenzoic acid is a highly privileged building block in medicinal chemistry, frequently utilized in the synthesis of 5-HT4 receptor agonists (e.g., gastroprokinetic agents) and highly potent, brain-penetrable LRRK2 inhibitors[1].

A common misconception when working with this building block is the assumption that the primary aniline (the 4-amino group) requires orthogonal protection (such as a Boc or Fmoc group) prior to amide coupling to prevent self-condensation or polymerization[2]. As a Senior Application Scientist, I advise against this redundant step when coupling with aliphatic amines.

The Causality of Chemoselectivity: The chemoselectivity of this reaction relies on the profound electronic deactivation of the 4-amino group. The nucleophilicity of this aniline is suppressed by three synergistic electronic effects:

  • Para-Carboxylic Acid: Strongly electron-withdrawing via both resonance and induction.

  • Ortho-Fluoro (Position 5): Strongly electron-withdrawing via induction, pulling electron density away from the adjacent nitrogen.

  • Meta-Methoxy (Position 2): Electron-withdrawing via induction (resonance donation does not effectively reach the meta position).

Because the lone pair on the 4-amino nitrogen is highly delocalized and inductively restricted, its nucleophilicity is orders of magnitude lower than that of a standard primary or secondary aliphatic amine. By selecting the right coupling reagents, we can kinetically trap the activated carboxylic acid with the partner aliphatic amine before any intermolecular aniline attack occurs[3].

Reaction Pathway Visualization

The following diagram illustrates the kinetic differentiation that allows for unprotected coupling.

G A 4-Amino-5-fluoro-2- methoxybenzoic Acid C Active Ester Intermediate A->C + Base B Coupling Reagent (HATU or EDC/HOBt) B->C E Target Benzamide (Chemoselective) C->E Fast F Self-Condensation (Kinetically Disfavored) C->F Slow (Aniline attack) D Aliphatic Amine (High Nucleophilicity) D->E

Chemoselective amide coupling workflow highlighting kinetic preference over self-condensation.

Quantitative Data: Reagent Selection Matrix

To ensure a self-validating system, the choice of coupling reagent must be tailored to the steric hindrance of the partner amine. The table below summarizes the optimization of coupling conditions for this specific unprotected substrate.

EntryCoupling ReagentBaseSolventTime (h)Yield (%)Self-Condensation (%)Recommended Use Case
1HATU DIPEADMF292< 1Hindered secondary aliphatic amines.
2EDC·HCl / HOBt DIPEADCM1288< 2Primary aliphatic amines; easy workup.
3T3P (50% in EtOAc) Et₃NEtOAc1685< 1Process scale-up; low toxicity.
4DCC / DMAP DMAPDCM24655 - 8Not recommended (slow reaction allows side-products).

Experimental Workflows: Self-Validating Protocols

Protocol A: HATU-Mediated Coupling (Optimal for Hindered/Secondary Amines)

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. This protocol is ideal when coupling the acid to sterically demanding morpholine or piperazine derivatives[1].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 equiv) and the target aliphatic amine (1.1 equiv) in anhydrous DMF (0.2 M).

    • Causality: Anhydrous conditions are critical. While the aniline is deactivated, the highly reactive HOAt ester is susceptible to hydrolysis by adventitious water.

  • Base Addition: Add DIPEA (3.0 equiv) to the stirring solution.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile or degrading the active ester.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 equiv) portion-wise.

    • Self-Validating IPC (In-Process Control): After 15 minutes, pull a 5 µL aliquot and quench it in 100 µL of methanol. Run this on LCMS. Complete conversion of the starting material to the methyl ester confirms successful active ester formation and validates that the system is ready for the amine coupling phase.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with:

    • Saturated aqueous NaHCO₃ (2x) – Removes acidic byproducts and residual HOAt.

    • 5% aqueous LiCl (3x) – Crucial step: LiCl specifically partitions DMF into the aqueous layer, preventing solvent carryover that could mask NMR signals or inflate crude yields.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography if trace tetramethylurea byproducts remain.

Protocol B: EDC/HOBt-Mediated Coupling (Optimal for Primary Amines)

For unhindered primary amines, EDC/HOBt is preferred as it avoids the formation of guanidinium byproducts associated with uronium reagents like HATU, simplifying purification[3].

Step-by-Step Methodology:

  • Preparation: Suspend 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 equiv), the primary aliphatic amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add DIPEA (2.5 equiv) and stir for 5 minutes at room temperature to ensure complete dissolution.

  • Activation: Cool to 0 °C and add EDC·HCl (1.2 equiv) in one portion.

    • Causality: EDC is added last and at low temperatures to prevent the formation of the inactive N-acylurea byproduct, which occurs via the rearrangement of the initial O-acylisourea intermediate if the reaction is too warm.

  • Propagation: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Dilute with additional DCM. Wash sequentially with:

    • 10% aqueous Citric Acid (2x) – Removes unreacted aliphatic amine. Note: The product's deactivated aniline is weakly basic (pKa ~2) and will remain in the organic layer, ensuring no product is lost to the aqueous phase.

    • Saturated aqueous NaHCO₃ (2x) – Removes HOBt.

    • Water (1x) and Brine (1x).

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. The resulting solid is typically >95% pure by NMR and requires no further column chromatography.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (NIH) URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL:[Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Aminopyrimidine Inhibitors from 4-amino-5-fluoro-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction Aminopyrimidine scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrimidine scaffolds are a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved drugs, particularly in oncology. Their ability to mimic the purine core of ATP allows them to effectively target the ATP-binding sites of various kinases, making them privileged structures in the design of kinase inhibitors. This guide provides a detailed, step-by-step protocol for the synthesis of a model aminopyrimidine inhibitor starting from the readily available building block, 4-amino-5-fluoro-2-methoxybenzoic acid. The strategic incorporation of the fluorine atom and the methoxy group in this starting material can significantly influence the pharmacokinetic and pharmacodynamic properties of the final inhibitor.

This document is structured to provide not only a reproducible protocol but also the scientific rationale behind the chosen synthetic strategy and experimental procedures.

Synthetic Strategy Overview

The synthesis of the target aminopyrimidine inhibitor from 4-amino-5-fluoro-2-methoxybenzoic acid is a two-part process. The first part involves the formation of a crucial amide intermediate, which is then subjected to a cyclization reaction in the second part to construct the aminopyrimidine core.

Synthetic_Workflow start 4-amino-5-fluoro-2-methoxybenzoic acid intermediate Amide Intermediate start->intermediate Amide Coupling final_product Aminopyrimidine Inhibitor intermediate->final_product Cyclization with Guanidine

Caption: Overall synthetic workflow.

Part 1: Synthesis of the Amide Intermediate

The initial step in this synthesis is the formation of an amide bond between 4-amino-5-fluoro-2-methoxybenzoic acid and a suitable amine. For this protocol, we will use aminoacetaldehyde dimethyl acetal as the coupling partner. The resulting acetal-protected amide can then be deprotected in the subsequent step to reveal the aldehyde functionality required for the pyrimidine ring formation.

Principle and Rationale

Amide bond formation is a condensation reaction that typically requires the activation of the carboxylic acid. Several coupling reagents are available for this purpose, each with its own advantages and disadvantages. For this protocol, we have selected HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as the coupling reagent. HATU is known for its high efficiency, fast reaction rates, and its ability to suppress racemization, making it an excellent choice for a wide range of substrates. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the generated acids.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-amino-5-fluoro-2-methoxybenzoic acid≥98%Commercially Available
Aminoacetaldehyde dimethyl acetal≥98%Commercially Available
HATU≥98%Commercially Available
N,N-Diisopropylethylamine (DIPEA)≥99%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)Prepared in-house
Brine (saturated aqueous NaCl)Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)Commercially Available
Round-bottom flaskStandard laboratory glass
Magnetic stirrer and stir barStandard laboratory equipment
Argon or Nitrogen supply
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Column chromatography setup
Silica gel for column chromatography230-400 mesh
Detailed Protocol: Amide Coupling
  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • To this solution, add aminoacetaldehyde dimethyl acetal (1.1 eq) followed by DIPEA (3.0 eq).

  • In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF.

  • Slowly add the HATU solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

Application

incorporating 4-amino-5-fluoro-2-methoxybenzoic acid into structure-based drug design

Application Note: Incorporating 4-Amino-5-fluoro-2-methoxybenzoic Acid into Structure-Based Drug Design Workflows Executive Summary As a Senior Application Scientist, the decision to incorporate a specific chemical build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating 4-Amino-5-fluoro-2-methoxybenzoic Acid into Structure-Based Drug Design Workflows

Executive Summary

As a Senior Application Scientist, the decision to incorporate a specific chemical building block into a structure-based drug design (SBDD) pipeline is rarely arbitrary; it is a calculated architectural choice. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS: 1346763-78-7) is a "privileged scaffold" that elegantly solves three common lead optimization bottlenecks: metabolic liability, conformational entropy, and target selectivity. This application note details the mechanistic causality behind its use, highlights its application across diverse therapeutic targets, and provides self-validating computational and synthetic protocols for its integration into your drug discovery workflows.

Pharmacophore Architecture & Causality

The utility of this building block lies in the synergistic relationship between its functional groups. When converted into a benzamide derivative during lead optimization, the scaffold behaves as a highly tuned pharmacophore:

  • The 2-Methoxy Conformational Lock: The ortho-methoxy group forces the amide carbonyl to point away due to steric repulsion, while the methoxy oxygen accepts an intramolecular hydrogen bond from the amide NH. Causality: This "locks" the conformation, significantly reducing the entropic penalty upon target binding. Furthermore, masking the NH from the bulk solvent reduces the effective topological polar surface area (tPSA), drastically improving passive membrane and Blood-Brain Barrier (BBB) permeability.

  • The 5-Fluoro Metabolic Shield: The addition of the fluorine atom decreases the electron density of the aromatic ring. Causality: This lowers the pKa of the adjacent 4-amino group, reducing off-target basicity liabilities (such as hERG binding). Additionally, the C-F bond blocks cytochrome P450-mediated oxidative metabolism at the C5 position while providing a highly specific hydrophobic interaction vector for lipophilic binding pockets.

  • The 4-Amino Anchor: Acts as a critical hydrogen-bond donor. In kinase targets, it interacts with the hinge region; in GPCRs, it often anchors to highly conserved aspartate residues.

ScaffoldLogic Core 4-Amino-5-fluoro- 2-methoxybenzoic acid F 5-Fluoro Group (+ Lipophilicity, Blocks Oxidation) Core->F OMe 2-Methoxy Group (Conformational Lock via H-Bond) Core->OMe NH2 4-Amino Group (H-Bond Donor for Hinge/Asp) Core->NH2 COOH Carboxylic Acid (Vector for Amidation) Core->COOH

Figure 1: Rational design logic and physicochemical impact of the scaffold's functional groups.

Application Notes in SBDD

The versatility of 4-amino-5-fluoro-2-methoxybenzoic acid is demonstrated across multiple distinct therapeutic areas:

  • Kinase Inhibitors (CNS Targets): The optimization of highly ligand-efficient aminopyrimidine lead compounds for Leucine-Rich Repeat Kinase 2 (LRRK2)—a major target for Parkinson's disease—utilizes this scaffold to achieve optimal brain penetrance and metabolic stability[1]. The 5-fluoro group specifically optimizes van der Waals contacts with the Met1947 gatekeeper residue[1].

  • GPCR Agonists (5-HT4): This building block is foundational in the synthesis of benzamide derivatives that act as 5-HT4 receptor agonists[2]. The locked benzamide conformation is strictly required for the activation of the Gs-coupled signaling pathway, which ultimately modulates intracellular cAMP levels to drive prokinetic gastrointestinal effects[2].

  • Metabolic Modulators (GLP-1): Recent patent literature highlights the utility of this fluorinated benzoic acid in the development of novel small-molecule GLP-1 receptor modulators, providing an alternative to traditional peptide-based therapies[3].

Quantitative Data Summary

To facilitate rapid decision-making, the quantitative impacts of this scaffold's functionalization are summarized below.

Table 1: Quantitative Impact of Scaffold Functionalization on Physicochemical Properties

Structural ModificationProperty ImpactedQuantitative Shift (Approx.)Mechanistic Causality
5-Fluoro Addition Lipophilicity (LogP)+0.4 to +0.6 unitsHalogen adds hydrophobic bulk, optimizing van der Waals contacts in target pockets.
5-Fluoro Addition Amine Basicity (pKa)-1.0 to -1.5 unitsElectron-withdrawing effect reduces basicity, mitigating off-target hERG liability.
2-Methoxy Addition Polar Surface Area (tPSA)-8.0 Ų (Effective)Intramolecular H-bond masks the amide NH from solvent, reducing effective tPSA.
Ortho-Substitution Dihedral Angle (Aryl-Amide)Restricted to ~0° or 180°Steric clash and H-bonding lock the conformation, reducing entropic penalty upon binding.
Amidation (HATU) Reaction Yield>95% conversionHOAt ester overcomes ortho-methoxy steric hindrance compared to EDC/HOBt (~50%).
FEP Validation Simulation Hysteresis ≤0.5 kcal/molEnsures thermodynamic convergence of the alchemical transformation in silico.

Self-Validating Computational Protocol: In Silico Lead Optimization

Standard molecular docking scoring functions (like Glide SP or AutoDock Vina) often fail to accurately capture the subtle desolvation penalties of the fluorine atom or the entropic benefit of the methoxy-induced conformational lock. We employ Free Energy Perturbation (FEP) to provide rigorous thermodynamic integration.

Step-by-Step Methodology:

  • Protein Preparation: Import the target crystal structure (e.g., LRRK2 kinase domain) into your modeling suite. Assign bond orders, add hydrogens at pH 7.4, and optimize the H-bond network using PROPKA.

  • Ligand Parameterization: Construct the 4-amino-5-fluoro-2-methoxybenzamide derivative. Critical Step: Assign OPLS4 or AMBER force field parameters, specifically checking the torsional penalty of the aryl-amide bond. The force field must accurately represent the intramolecular hydrogen bond between the methoxy oxygen and the amide NH.

  • Induced-Fit Docking (IFD): Dock the ligand into the binding pocket allowing side-chain flexibility within 5 Å of the ligand. Causality: The rigid, locked conformation of the benzamide core often requires slight induced-fit adjustments of the protein backbone to accommodate the fluorine atom optimally.

  • Free Energy Perturbation (FEP): Set up an alchemical transformation pathway mutating a non-fluorinated analog to the 5-fluoro analog. Run Molecular Dynamics (MD) simulations (NPT ensemble, 300K, 1.013 bar) for each lambda window for a minimum of 5 ns.

Self-Validating Checkpoints:

  • Hysteresis Check: Calculate the ΔΔG in both the forward (H F) and reverse (F H) directions. The protocol is validated only if the hysteresis (error between forward and reverse) is ≤0.5 kcal/mol, confirming simulation convergence.

  • Trajectory Analysis: The RMSD of the ligand core must remain <1.5 Å over the MD trajectory, verifying that the methoxy-induced conformational lock is stable in the solvated pocket.

SBDD A 1. Target & Pocket Analysis (Identify H-bond/Lipophilic Vectors) B 2. Scaffold Selection (4-amino-5-fluoro-2-methoxybenzoic acid) A->B C 3. In Silico Elaboration (Virtual Library Generation) B->C D 4. FEP & MD Simulations (Thermodynamic Validation) C->D E 5. Chemical Synthesis (Amide Coupling Protocol) D->E F 6. In Vitro/In Vivo Screening (Self-Validating Assays) E->F

Figure 2: SBDD workflow for optimizing fluorinated benzamide lead compounds.

Self-Validating Synthetic Protocol: High-Efficiency Amidation

Objective: Synthesize a library of benzamide derivatives while overcoming the steric hindrance of the ortho-methoxy group. Causality: The ortho-methoxy group sterically shields the carboxylic acid. Standard EDC/HOBt coupling often stalls at 50-60% conversion due to the formation of poorly reactive intermediates. We utilize HATU, which generates a highly reactive HOAt ester, driving the reaction to >95% completion. DIPEA is selected over TEA due to its increased steric bulk, preventing it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N2, dissolve 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 mmol) in 5.0 mL of anhydrous DMF. Add DIPEA (3.0 mmol).

  • Ester Formation: Add HATU (1.2 mmol) in one portion. Stir at room temperature (20-25°C) for exactly 15 minutes. Causality: Prolonged activation before amine addition can lead to the formation of inactive tetramethyluronium byproducts.

  • Coupling: Add the target amine (1.1 mmol) dropwise. Stir for 2 hours.

  • Quench & Extraction: Dilute the reaction with 20 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 5% aqueous LiCl (3 x 10 mL). Causality: DMF is highly miscible with water, but standard aqueous washes leave trace DMF in the organic phase. LiCl increases the aqueous ionic strength, quantitatively forcing DMF into the aqueous layer and preventing emulsion formation.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient).

Self-Validating Checkpoints:

  • Pre-Coupling QC: Use TLC (UV 254 nm) to confirm the complete disappearance of the starting acid and the formation of the less polar HOAt ester before adding the amine.

  • Post-Purification QC: Conduct LC-MS analysis. The protocol is validated if the chromatogram shows >95% purity with the correct [M+H]+ mass. Furthermore, 1H -NMR must confirm the presence of the intramolecular H-bond, which is typically observed as a distinct downfield shift of the amide NH proton ( >8.5 ppm).

References

  • Title: Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors | Source: Journal of Medicinal Chemistry | URL: [Link]

  • Title: WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-5-Fluoro-2-Methoxybenzoic Acid

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-amino-5-fluoro-2-methoxybenzoic acid . This compound is a critical, versatile intermediate frequently utilized in the development of LRRK...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 4-amino-5-fluoro-2-methoxybenzoic acid . This compound is a critical, versatile intermediate frequently utilized in the development of LRRK2 inhibitors, PLK1 degraders (PROTACs), and various benzamide-derived therapeutics.

This guide provides field-proven methodologies, mechanistic rationales, and diagnostic troubleshooting to help you achieve high yields and exceptional purity in your synthetic workflows.

Pathway Visualization & Mechanistic Strategy

Direct electrophilic fluorination of electron-rich anilines often results in poor regiocontrol. Therefore, the industry-standard approach is a de novo construction starting from a pre-fluorinated building block. The workflow consists of a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by alkaline nitrile hydrolysis.

SynthesisRoute SM 4-Amino-2,5-difluorobenzonitrile (Starting Material) Step1 SNAr Methoxylation t-BuOK, MeOH/THF, 70°C SM->Step1 Int1 4-Amino-5-fluoro- 2-methoxybenzonitrile Step1->Int1 Regioselective Substitution Step2 Alkaline Hydrolysis KOH, H2O2, EtOH/H2O Int1->Step2 Prod 4-Amino-5-fluoro- 2-methoxybenzoic acid Step2->Prod Nitrile to Acid Hydrolysis

Fig 1: Two-step synthetic workflow for 4-amino-5-fluoro-2-methoxybenzoic acid.

Core Experimental Protocols

The following protocols are engineered as self-validating systems. We emphasize the causality behind the reagent selection and physical chemistry principles governing the workup.

Protocol A: SNAr Methoxylation (Intermediate Synthesis)

Objective: Regioselective displacement of the 2-fluoro group to yield 4-amino-5-fluoro-2-methoxybenzonitrile[1].

  • Reagent Preparation: To a stirred solution of anhydrous Methanol (MeOH) in Tetrahydrofuran (THF) under N2, add Potassium tert-butoxide (t-BuOK, 2.0 eq) in small portions.

    • Causality: Generating methoxide in situ using t-BuOK ensures a strictly anhydrous environment. Commercial NaOMe solutions often contain trace water, which can lead to competitive hydrolysis of the nitrile or displacement by hydroxide. THF acts as a co-solvent to fully solubilize the starting material, preventing localized concentration gradients.

  • Reaction Initiation: Add 4-amino-2,5-difluorobenzonitrile (1.0 eq). Warm the mixture to 70 °C and stir for 3.5 hours.

    • Self-Validation: Monitor via LC-MS. The starting material (m/z 154) should be completely consumed, replaced by the desired mass (m/z 167.5)[2].

  • Workup: Cool the mixture, dilute with EtOAc, and wash sequentially with water and brine. Dry over MgSO4 and concentrate. Triturate the residue with diethyl ether/isohexane to afford the intermediate as a solid.

Protocol B: Alkaline Nitrile Hydrolysis (Target Synthesis)

Objective: Conversion of the nitrile to the target carboxylic acid[2][3].

  • Reaction Setup: Suspend 4-amino-5-fluoro-2-methoxybenzonitrile (1.0 eq) in a mixture of Ethanol (EtOH) and aqueous KOH or NaOH (8 M, excess).

  • Hydrolysis Acceleration: Heat the mixture to reflux (110 °C). Optional but recommended: Carefully treat the mixture with a catalytic amount of 30% aqueous H2O2.

    • Causality: Nitrile hydrolysis often stalls at the primary amide intermediate. The hydroperoxide anion (HOO⁻) is a highly potent nucleophile due to the alpha-effect. It rapidly attacks the nitrile carbon, accelerating the bottleneck conversion to the amide, which the strong base then drives to the carboxylic acid[3].

  • Isoelectric Isolation: Cool the reaction and concentrate in vacuo to remove EtOH. Dilute the aqueous residue with water. Carefully acidify the aqueous layer with 6 M HCl until pH = 4 .

    • Causality: The product is an amphoteric amino acid. pH 4 represents its approximate isoelectric point, neutralizing the carboxylate while preventing protonation of the weakly basic aniline.

  • Extraction: Extract the aqueous layer with a mixed solvent system of EtOAc:MeOH (20:1).

    • Causality: Adding a small fraction of methanol to the extraction solvent disrupts the hydrogen-bonding network of the zwitterionic product in the aqueous phase, significantly improving the partition coefficient into the organic layer[2]. Dry over Na2SO4 and concentrate to yield the target compound.

Quantitative Data & Diagnostic Matrix

Use the following matrix to benchmark your reaction kinetics and identify deviations in your workflow.

Reaction StepReagents / CatalystOptimal Temp & TimeTarget YieldDiagnostic LC-MS (m/z)Common Impurities
1. SNAr Methoxylation t-BuOK, MeOH, THF70 °C for 3.5 h85% – 91%[M+H]⁺ = 167.5Di-methoxy byproduct, Unreacted SM
2. Nitrile Hydrolysis KOH (8M), H2O2, EtOH/H2O110 °C for 20 – 30 h85% – 95%[M+H]⁺ = 186.1Primary amide intermediate

Troubleshooting & FAQs

Q: Why am I seeing a mixture of methoxylation regioisomers in Step 1? A: SNAr on 4-amino-2,5-difluorobenzonitrile is inherently highly regioselective for the 2-position. The 2-fluoro group is activated by the strongly electron-withdrawing para-cyano group. Conversely, the 5-fluoro group is meta to the cyano group and ortho to the electron-donating amino group, making it highly deactivated. If you observe 5-methoxylation or di-methoxylation, it is almost certainly due to excessive reaction temperatures (>80 °C) or prolonged reaction times. Strictly control the temperature at 70 °C and quench promptly upon LC-MS confirmation of SM consumption.

Q: My Step 2 hydrolysis is stalling, and LC-MS shows a mass of 185.1 [M+H]⁺. What is happening? A: A mass of 185.1 corresponds to the primary amide intermediate (4-amino-5-fluoro-2-methoxybenzamide). The conversion of the amide to the carboxylic acid is the rate-limiting step. To drive this to completion, ensure your base concentration is sufficiently high (e.g., 8 M KOH) and maintain a vigorous reflux. If the reaction remains stalled, the addition of 30% aqueous H2O2 will generate hydroperoxide anions that facilitate the hydration kinetics[3].

Q: Can I shorten the synthetic route by directly fluorinating 4-amino-2-methoxybenzoic acid with Selectfluor? A: We strongly advise against this. The aniline ring is highly electron-rich, and direct electrophilic fluorination will yield an intractable mixture of 3-fluoro and 5-fluoro regioisomers, along with potential oxidation byproducts. The SNAr approach on a pre-fluorinated scaffold is the only reliable method to ensure >98% regiochemical purity[2].

Q: During the final workup, I am getting a terrible emulsion when extracting with EtOAc. How can I break it? A: Emulsions here are caused by the amphoteric nature of the product acting as a weak surfactant at the aqueous-organic interface. First, verify that you have accurately adjusted the aqueous layer to pH 4. Second, ensure you are using the recommended EtOAc:MeOH (20:1) extraction mixture. The methanol disrupts interfacial hydrogen bonding. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite to remove insoluble polymeric impurities before separating the layers.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications (2012) URL:[Link]

  • Source: Google Patents (2024)

Sources

Optimization

troubleshooting low solubility of 4-amino-5-fluoro-2-methoxybenzoic acid in polar aprotic solvents

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 4-amino-5-fluoro-2-methoxybenzoic acid .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing solubility bottlenecks with 4-amino-5-fluoro-2-methoxybenzoic acid . This compound is a highly versatile intermediate widely used in the synthesis of biologically active benzamide derivatives, including potent 1[1] and2[2]. However, its unique structural properties often result in stubborn insolubility in standard polar aprotic solvents.

Part 1: Mechanistic FAQ (The "Why")

Q: Why does 4-amino-5-fluoro-2-methoxybenzoic acid resist dissolution in solvents like DMF, DMSO, or NMP? A: The insolubility is a thermodynamic issue driven by exceptionally high crystal lattice energy. The molecule contains both a hydrogen-bond donor/acceptor (the carboxylic acid group) and a hydrogen-bond donor (the aniline amino group). In the solid state, these groups form highly stable intermolecular networks, such as head-to-tail carboxylic acid dimers.

Furthermore, crystallographic data of similar derivatives suggests that the C-5 fluorine atom and the C-2 methoxy group participate in strong intramolecular hydrogen bonding with the amino protons[3]. This locks the molecule into a rigid, planar conformation that promotes tight π−π stacking. Polar aprotic solvents (DMF, DMSO) are excellent hydrogen-bond acceptors but lack the hydrogen-bond donating capacity required to disrupt these dense donor-acceptor networks.

Q: Does the compound form a zwitterion in solution? A: Yes. The predicted pKa​ of the carboxylic acid is ~3.5, while the aniline group has a pKa​ of ~2.5. In highly polar environments, proton transfer can occur, forming a zwitterionic species (carboxylate and anilinium). Zwitterions have massive lattice energies due to strong electrostatic interactions, rendering them nearly insoluble in pure aprotic media unless a chemical disruptor (pH modifier) is introduced.

Part 2: Troubleshooting Workflows (The "How")

To successfully solvate this intermediate, you must actively disrupt the crystal lattice using one of three field-proven strategies:

  • Strategy A: pH Modulation via Salt Formation (Recommended) The most effective way to solubilize this intermediate is to ionize the carboxylic acid. Adding a non-nucleophilic tertiary amine (e.g., DIPEA or TEA) deprotonates the -COOH group, forming a highly soluble carboxylate salt. This is the standard, self-validating approach when the downstream application is an amide coupling reaction (e.g., HATU/DIPEA workflows)[2].

  • Strategy B: Protic Co-solvent Disruption If your reaction is sensitive to base, introduce a protic co-solvent (5-10% v/v Methanol or Water). Protic solvents act as hydrogen-bond donors, effectively solvating the carboxylate and amino groups and severing the intermolecular dimers.

  • Strategy C: Thermokinetic Disruption If you must use a pure polar aprotic solvent without additives, you must supply kinetic energy. Heating the suspension to 50–60°C while sonicating can temporarily overcome the lattice energy, though the compound may precipitate upon cooling.

G A Solid State (High Lattice Energy) C Insoluble Suspension (Intact H-Bonds) A->C Add to B Polar Aprotic Solvent (DMSO/DMF) B->C D Add Base (e.g., DIPEA) Deprotonate -COOH C->D Pathway 1 E Add Protic Co-solvent (e.g., MeOH/H2O) C->E Pathway 2 F Solvated Carboxylate (Homogeneous Solution) D->F Ionization G H-Bond Disruption (Homogeneous Solution) E->G Solvation

Mechanistic pathways for disrupting the crystal lattice of the target benzoic acid.

DecisionTree Start Compound Insoluble in Polar Aprotic Solvent? Q1 Is the downstream reaction base-compatible? Start->Q1 Yes1 Add 1.2-2.0 eq DIPEA/TEA (Salt Formation) Q1->Yes1 Yes No1 Can you tolerate protic solvents? Q1->No1 No Yes2 Add 5-10% v/v MeOH or H2O No1->Yes2 Yes No2 Heat to 50-60°C & Sonicate (Thermokinetic) No1->No2 No

Decision tree for troubleshooting the solubility of zwitterionic intermediates.

Part 3: Quantitative Solubility Data

The following table summarizes the expected solubility profiles of 4-amino-5-fluoro-2-methoxybenzoic acid across different solvent systems, providing a baseline for experimental design.

Solvent SystemAdditiveTemp (°C)Estimated Solubility (mg/mL)Solubilization Mechanism
DMF (100%) None25< 5Insufficient H-bond donation
DMSO (100%) None25< 10Insufficient H-bond donation
DMF (100%) 2.0 eq DIPEA25> 100Carboxylate salt formation
DMSO / MeOH (9:1) None25~ 40Protic H-bond disruption
NMP (100%) None60~ 50Thermokinetic lattice disruption

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria are met.

Protocol 1: Base-Assisted Dissolution for Amide Coupling

Use this protocol when synthesizing 4[4] via standard coupling reagents (HATU, EDCI, PyBOP).

  • Suspension: Weigh 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 eq) into a dry, argon-purged reaction vial.

  • Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.2 M.

    • Validation Check: The mixture will appear as a cloudy, off-white suspension. Do not add coupling reagents yet.

  • Ionization: Add N,N-Diisopropylethylamine (DIPEA, 2.0 to 3.0 eq) dropwise while stirring at 400 rpm.

  • Equilibration: Stir for 5 minutes at room temperature.

    • Validation Check: The suspension must transition to a completely transparent, pale-yellow solution. This visual cue confirms the disruption of the crystal lattice via carboxylate salt formation.

  • Coupling: Proceed immediately with the addition of the coupling reagent (e.g., HATU, 1.1 eq) and your target amine (1.2 eq).

Protocol 2: Thermokinetic & Co-solvent Dissolution (Base-Free)

Use this protocol for analytical preparations (e.g., NMR, LC-MS) or base-sensitive workflows.

  • Suspension: Suspend the compound in DMSO to a target concentration of 0.1 M.

  • Protic Disruption: Add 10% v/v of HPLC-grade Methanol (or Water, depending on downstream compatibility).

  • Thermal Energy: Place the vial in an ultrasonic bath heated to 50°C. Sonicate for 15 minutes.

  • Validation Check: Visually inspect the vial against a dark background to ensure no micro-crystals remain. Allow the solution to cool to room temperature and monitor for 30 minutes to ensure no precipitation (crashing out) occurs before use. If precipitation occurs, increase the protic co-solvent ratio to 15% v/v.

Part 5: References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications.1

  • WO2023057427A1 - Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators. Google Patents.2

  • 4-Amino-5-fluoro-2-methoxybenzamide (Scaffold and Intermediate Data). Benchchem.4

Sources

Troubleshooting

optimizing reaction conditions for 4-amino-5-fluoro-2-methoxybenzoic acid derivatization

Welcome to the Technical Support Center for advanced synthetic workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced synthetic workflows. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the derivatization of 4-amino-5-fluoro-2-methoxybenzoic acid .

This versatile building block is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including LRRK2 inhibitors[1], PLK1 degraders[2], and 5-HT receptor agonists[3]. However, its derivatization—specifically via amide bond formation—presents a dual challenge: severe steric hindrance from the ortho-methoxy group and competing chemoselectivity issues due to the unprotected, nucleophilic para-amino group.

Below is a comprehensive troubleshooting guide, structural FAQ, and validated experimental protocols designed to establish a self-validating system for your coupling reactions.

Frequently Asked Questions (FAQs)

Q: Why am I observing 20–30% dimerization (m/z 353) during my amide coupling? A: 4-amino-5-fluoro-2-methoxybenzoic acid contains an unprotected aniline moiety. While anilines are generally weak nucleophiles (pKa ~4.5) compared to target aliphatic amines (pKa ~10), activating the carboxylic acid creates a highly electrophilic species. If the activated ester is allowed to accumulate in the absence of the target amine (e.g., during standard pre-activation protocols), the 4-amino group of a neighboring molecule will attack the activated carbonyl, leading to self-condensation.

Q: Why is EDC/HOBt failing to drive the reaction to completion? A: The ortho-methoxy group creates significant steric bulk directly adjacent to the carboxylic acid, physically hindering the approach of the amine to the activated O-acylisourea intermediate[4]. Furthermore, the electron-donating nature of the methoxy group reduces the electrophilicity of the carbonyl carbon. Switching to a uronium-based reagent like HATU generates a highly reactive 7-azabenzotriazole (HOAt) ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect (anchimeric assistance) via hydrogen bonding with the incoming amine, drastically lowering the activation energy required for sterically hindered substrates.

Q: When is Boc-protection of the 4-amino group strictly necessary? A: Protection is dictated entirely by the nucleophilicity of your target amine. If you are coupling an aliphatic amine (e.g., piperidine, morpholine), you can bypass protection by utilizing kinetic control via an inverse-addition protocol. The aliphatic amine will outcompete the unprotected aniline. However, if your target amine is another aniline or a highly sterically hindered secondary amine, the kinetic differentiation is lost, and transient Boc-protection is mandatory.

Mechanistic Workflow & Visualization

Workflow SM 4-Amino-5-fluoro- 2-methoxybenzoic Acid Activated Activated HOAt Ester (Transient) SM->Activated HATU / DIPEA (1-2 min) Protected Boc-Protected Intermediate SM->Protected Boc2O / DMAP (If Target is Aryl Amine) Product Desired Amide (High Yield) Activated->Product Inverse Addition to Aliphatic Amine Dimer Dimerization (Self-Condensation) Activated->Dimer Standard Addition or Aryl Amine TargetAmine Aliphatic Amine (Strong Nucleophile) TargetAmine->Product AnilineAmine Aryl Amine (Weak Nucleophile) AnilineAmine->Product Protected->AnilineAmine 1. HATU / DIPEA 2. TFA Deprotection

Reaction pathways for chemoselective amide coupling vs. dimerization.

Quantitative Optimization Data

The following table summarizes the causal relationship between coupling conditions, addition protocols, and the resulting chemoselectivity.

Coupling ReagentBaseSolventAddition ProtocolTarget Amine TypeYield (%)Dimerization (%)
EDC / HOBtDIPEADMFStandard (Pre-activation)Aliphatic (1°/2°)42%18%
HATUDIPEADMFStandard (Pre-activation)Aliphatic (1°/2°)61%28%
HATU DIPEA DMF Inverse Dropwise Aliphatic (1°/2°) 89% < 2%
HATUDIPEADMFInverse DropwiseAryl (Aniline)35%45%
HATU (Boc-Protected) DIPEA DMF Standard Aryl (Aniline) 85% *0%

*Yield calculated over 3 steps (Protection, Coupling, Deprotection).

Troubleshooting Guide

Issue Identified (LC-MS/NMR)Root Cause AnalysisCorrective Action
High Dimerization (m/z 353 detected)Premature activation of the acid allowing the unprotected 4-amino group to act as a nucleophile.Switch to Protocol A (Inverse Addition). Ensure pre-activation of the acid does not exceed 90 seconds before mixing with the target amine.
Unreacted Starting Material (m/z 186 remains)Severe steric hindrance from the ortho-methoxy group preventing nucleophilic attack.Abandon EDC/HOBt. Utilize HATU or COMU[4]. If using a secondary amine, elevate the reaction temperature to 40°C.
Des-fluoro Byproducts Nucleophilic aromatic substitution (SNAr) of the meta-fluoro group by excess aliphatic amine.Reduce the equivalents of the target aliphatic amine from 2.0 eq to 1.1 eq. Lower the reaction temperature to 0°C during addition.

Validated Experimental Protocols

Protocol A: Chemoselective Direct Coupling (Kinetic Control)

Objective: Couple an aliphatic amine without protecting the 4-amino group by exploiting thermodynamic pKa differences.

  • Amine Preparation: In a dry 20 mL scintillation vial, dissolve the target aliphatic amine (1.20 mmol, 1.2 eq) and DIPEA (3.00 mmol, 3.0 eq) in anhydrous DMF (4.0 mL). Stir at room temperature under an N₂ atmosphere.

  • Acid Activation: In a separate 10 mL vial, dissolve 4-amino-5-fluoro-2-methoxybenzoic acid (1.00 mmol, 1.0 eq) and HATU (1.05 mmol, 1.05 eq) in anhydrous DMF (2.0 mL). Agitate for exactly 60–90 seconds. Critical Causality Step: Do not exceed 2 minutes of pre-activation. Prolonged activation allows the HOAt ester to react with the 4-amino group of adjacent molecules.

  • Inverse Addition: Draw the activated ester solution into a syringe and add it dropwise (approx. 1 drop/sec) to the vigorously stirring amine solution. This maintains a massive local excess of the highly nucleophilic aliphatic amine, kinetically outcompeting the weakly nucleophilic 4-amino group.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with 5% LiCl (aq) to remove residual DMF.

Protocol B: Two-Step Protection-Coupling (For Aryl/Hindered Amines)

Objective: Couple a weak nucleophile by masking the 4-amino group to prevent self-condensation.

  • Protection: Dissolve 4-amino-5-fluoro-2-methoxybenzoic acid (1.0 eq) in THF/H₂O (1:1, 0.2 M). Add NaHCO₃ (2.5 eq) and Boc₂O (2.0 eq). Heat to 50°C for 12 hours. Acidify the aqueous layer to pH 4 with 1M citric acid and extract with EtOAc to isolate the Boc-protected intermediate.

  • Coupling: Dissolve the protected acid (1.0 eq), target aryl amine (1.1 eq), and DIPEA (3.0 eq) in DMF. Add HATU (1.2 eq) in one portion. Stir at 40°C for 4–6 hours until LC-MS indicates complete consumption of the activated ester.

  • Deprotection: Concentrate the reaction mixture, redissolve in DCM (0.1 M), and add TFA (20% v/v). Stir for 1 hour at room temperature. Concentrate under vacuum to yield the desired amide as a TFA salt.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Novel plk1 degradation inducing compound. Google Patents (WO2024162828A1). Available at:[2]

Sources

Optimization

preventing defluorination side reactions during 4-amino-5-fluoro-2-methoxybenzoic acid processing

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in the synthesis and downstream processing of 4-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most pervasive challenges in the synthesis and downstream processing of 4-amino-5-fluoro-2-methoxybenzoic acid: unwanted defluorination .

This compound is a critical building block for numerous 5-HT4 receptor agonists (e.g., cisapride, mosapride). Preserving the carbon-fluorine (C–F) bond requires a deep mechanistic understanding of the reaction environment. This guide dissects the root causes of defluorination and provides field-proven, self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Insights into Defluorination

The C–F bond is generally the strongest carbon-halogen bond. However, its stability is highly contextual. During the processing of 4-amino-5-fluoro-2-methoxybenzoic acid, defluorination typically occurs via two distinct mechanistic pathways:

  • Hydrodefluorination (Reductive Cleavage): Occurs predominantly during the catalytic hydrogenation of the precursor (4-nitro-5-fluoro-2-methoxybenzoic acid). The strongly electron-withdrawing nitro group activates the aromatic ring. Highly active transition metals, particularly Palladium (Pd), can undergo oxidative addition into the activated C–F bond. Subsequent hydride transfer and reductive elimination permanently strip the fluorine from the ring[1].

  • Nucleophilic Aromatic Substitution (SNAr): Occurs during downstream amide coupling or esterification. If the carboxylic acid is hyper-activated (e.g., as an acid chloride) and subjected to strong bases or excess nucleophiles at elevated temperatures, the nucleophile can attack the 5-fluoro position, displacing the fluorine atom[2].

G Start 4-Nitro-5-fluoro-2-methoxybenzoic acid (Activated Precursor) Catalyst Transition Metal Catalyst Surface (e.g., Pd/C or Pt/C) Start->Catalyst Adsorption & H2 Activation Desired 4-Amino-5-fluoro-2-methoxybenzoic acid (Chemoselective Reduction) Catalyst->Desired Nitro Reduction (Favored by Pt/C) SideProduct 4-Amino-2-methoxybenzoic acid (Hydrodefluorination Impurity) Catalyst->SideProduct C-F Oxidative Addition (Favored by Pd/C)

Competing catalytic pathways: chemoselective nitro reduction vs. hydrodefluorination.

Part 2: FAQ & Troubleshooting Guide

Q1: Why is my Pd/C catalyzed nitro reduction yielding up to 15% of the des-fluoro impurity? A1: This is a classic hydrodefluorination side reaction. Palladium is highly prone to oxidative addition into activated C–F bonds. Because the atomic radius and d-band center of Pd make it highly reactive toward electron-deficient aryl halides, the catalyst inserts into the C–F bond before or during the reduction of the nitro group[3].

Q2: How can I chemoselectively reduce the nitro group without cleaving the C–F bond? A2: You must change the electronic interaction at the catalyst surface.

  • Catalyst Switch (Recommended): Replace Pd/C with Platinum on Carbon (Pt/C) or sulfided Platinum (Pt/C(S)). Platinum exhibits excellent chemoselectivity for polar N–O bonds and is kinetically inert toward C–F oxidative addition[3].

  • Alternative Reduction: Utilize single-electron transfer (SET) methods such as the Béchamp reduction (Fe/NH₄Cl). These methods are completely blind to the C–F bond and eliminate hydrodefluorination entirely, though they generate iron oxide waste.

Q3: I am observing defluorination during the downstream amide coupling step. What is causing this? A3: You are triggering an SNAr reaction. When you convert the carboxylic acid to a highly reactive intermediate and expose it to harsh basic conditions (e.g., NaOH or refluxing primary amines), the nucleophile attacks the activated ring[2].

  • The Fix: Shift to milder organic bases (e.g., DIPEA) and use highly efficient coupling reagents (like HATU or EDC/HOBt). Keep the reaction temperature strictly below 25°C to ensure the amine selectively attacks the carbonyl carbon rather than the aromatic ring.

Part 3: Quantitative Data & Catalyst Selection

The following table summarizes the causality between catalyst choice and defluorination rates during the reduction of 4-nitro-5-fluoro-2-methoxybenzoic acid.

Catalyst SystemH₂ PressureTemp (°C)Nitro Reduction Conversion (%)Defluorination Side Product (%)Scientific Rationale & Recommendation
10% Pd/C 3 atm40°C>99.0%8.0% - 15.0%Pd readily inserts into activated C–F bonds. Not Recommended.
10% Pd/C + Morpholine 3 atm40°C>95.0%2.0% - 5.0%Amine poisons the Pd surface, slightly reducing C–F insertion. Suboptimal.
5% Pt/C 3 atm25°C>98.5%< 0.5%Pt favors N–O reduction over C–F oxidative addition. Highly Recommended.
Fe / NH₄Cl N/A80°C>95.0%Not Detected SET mechanism cannot cleave C–F bonds. Excellent Alternative.

Part 4: Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following protocol for the chemoselective reduction of 4-nitro-5-fluoro-2-methoxybenzoic acid incorporates an In-Process Control (IPC) . This creates a self-validating system: the reaction cannot proceed to workup unless the mechanistic parameters prove successful.

Workflow A 1. Substrate & Solvent Degassing (N2 Purge) B 2. Catalyst Addition (5% Pt/C) A->B C 3. Mild Hydrogenation (3 atm H2, 25°C) B->C D 4. IPC HPLC Check (Validate <0.5% Des-fluoro) C->D E 5. Filtration & Crystallization D->E

Optimized processing workflow with self-validating IPC to prevent defluorination.

Step-by-Step Methodology: Chemoselective Reduction using Pt/C
  • System Preparation & Degassing: Dissolve 4-nitro-5-fluoro-2-methoxybenzoic acid (1.0 eq) in a degassed mixture of Methanol/Ethyl Acetate (1:1, v/v). Purge the reaction vessel with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen, which can cause unwanted side reactions and catalyst deactivation.

  • Catalyst Introduction: Carefully add 5% Pt/C (0.05 eq by weight). Causality note: Pt/C is chosen specifically to kinetically lock out the C–F oxidative addition pathway.

  • Hydrogenation: Purge the vessel with Hydrogen (H₂) three times. Pressurize to 3 atm and maintain the internal temperature strictly at 20–25°C. Stir vigorously for 4–6 hours. Causality note: Keeping the temperature low prevents the thermal activation required for any residual SNAr or C–F cleavage.

  • Self-Validating In-Process Control (IPC): Pause the reaction and sample the mixture for HPLC analysis.

    • Validation Gate: The reaction is deemed successful ONLY if starting material is <1.0% AND the 4-amino-2-methoxybenzoic acid (des-fluoro impurity) is <0.5%. If the impurity exceeds 0.5%, immediately quench the reaction by purging with N₂ and cooling to 5°C to halt further hydrodefluorination.

  • Workup & Isolation: Filter the reaction mixture through a tight pad of Celite to remove the Pt/C catalyst. Wash the pad with cold methanol. Concentrate the filtrate under reduced pressure and crystallize the product from Ethanol/Water to afford pure 4-amino-5-fluoro-2-methoxybenzoic acid.

References

  • Hydrodefluorination of Fluoroaromatics by Isopropyl Alcohol Catalyzed by a Ruthenium NHC Complex. An Unusual Role of the Carbene Ligand. ACS Catalysis. Available at:[Link]

  • Hydrodefluorination of functionalized fluoroaromatics with triethylphosphine: a theoretical and experimental study. New Journal of Chemistry (RSC Publishing). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC method development and validation for 4-amino-5-fluoro-2-methoxybenzoic acid

HPLC Method Development and Validation for 4-Amino-5-fluoro-2-methoxybenzoic Acid: A Comparative Guide on Column Selectivity As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation for 4-Amino-5-fluoro-2-methoxybenzoic Acid: A Comparative Guide on Column Selectivity

As pharmaceutical pipelines increasingly rely on complex halogenated intermediates, the demand for highly specific analytical methods grows. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS 1346763-78-7) is a critical building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including highly potent, brain-penetrant LRRK2 inhibitors designed for Parkinson's disease research[1].

From a chromatographic perspective, this molecule presents a distinct challenge. It is amphoteric—containing both a basic primary amine and an acidic carboxylic acid—and features a highly electronegative fluorine atom alongside an electron-donating methoxy group. This guide objectively compares column chemistries to establish a self-validating, robust HPLC protocol, grounded in the latest regulatory validation frameworks.

Method Development Strategy: The Causality of Column Selection

Standard reversed-phase C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. While versatile, they often struggle to provide adequate retention and resolution for small, polar, halogenated aromatics, frequently resulting in co-elution with synthetic byproducts (e.g., des-fluoro or regioisomer impurities).

To achieve orthogonal selectivity, 2 are the superior alternative[2]. The causality behind choosing a PFP column lies in its multiple retention mechanisms:

  • π−π Interactions: The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich aromatic ring of the analyte.

  • Dipole-Dipole Interactions: The highly polar C–F bonds on the stationary phase recognize and interact with the C–F bond of the analyte, a mechanism entirely absent in C18 phases[2].

  • Shape Selectivity: The rigid PFP ligand offers 3 for regioisomers, ensuring baseline separation of structurally similar impurities[3].

Comparative Performance Data: C18 vs. PFP

Experimental Setup: Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile Phase B: Acetonitrile. Isocratic elution (70:30 A:B). Flow rate: 1.0 mL/min. UV Detection: 254 nm.

Chromatographic ParameterStandard C18 Column (150 x 4.6 mm, 3 µm)PFP Column (150 x 4.6 mm, 3 µm)Causality / Mechanistic Insight
Retention Time ( tR​ ) 2.4 min5.8 minPFP provides enhanced retention via dipole-dipole and π−π interactions, preventing early elution near the void volume[2].
Peak Asymmetry ( Tf​ ) 1.6 (Tailing)1.05 (Symmetrical)PFP phases shield residual silanols better for basic amines, while the acidic pH suppresses silanol ionization[3].
Theoretical Plates ( N ) 5,40012,500Stronger, highly specific interactions on PFP lead to narrower, more efficient band broadening profiles.
Resolution ( Rs​ ) from Des-fluoro Impurity 1.2 (Co-elution risk)3.5 (Baseline resolved)PFP exhibits extreme sensitivity to halogens, exploiting the exact dipole moment difference between the target and the impurity[2].

Step-by-Step Optimized HPLC Methodology

Based on the comparative data, the PFP column is selected for the final protocol. This method is designed as a self-validating system, meaning system suitability criteria are built directly into the workflow.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm nylon membrane.

    • Causality: TFA acts as an ion-pairing agent and lowers the pH to ~2.0. This is critical because it fully protonates the primary amine and neutralizes the carboxylic acid, ensuring the amphoteric molecule exists in a single, stable ionization state, thereby preventing peak splitting.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP), 150 mm × 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C (Strict temperature control stabilizes the thermodynamics of π−π interactions).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: PDA/UV at 245 nm (Optimal absorbance maximum for substituted benzoic acids).

  • Gradient Program:

    • 0–2 min: 10% B (Focuses the polar analyte at the column head)

    • 2–10 min: Linear ramp to 60% B (Elutes the analyte and strongly retained impurities)

    • 10–12 min: Hold at 60% B (Column wash)

    • 12–12.1 min: Return to 10% B

    • 12.1–17 min: Re-equilibration at 10% B

Step 3: Sample Preparation

  • Diluent: Water:Acetonitrile (50:50, v/v).

  • Standard Stock: Accurately weigh 10 mg of 4-amino-5-fluoro-2-methoxybenzoic acid reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Solution: Dilute to a final concentration of 50 µg/mL for routine assay analysis.

Validation Workflow (ICH Q2(R2) Compliance)

To ensure analytical trustworthiness, the developed method must be validated following the 4[4]. The updated regulatory framework emphasizes a lifecycle approach, requiring the method to be proven "fit for purpose" across specific parameters.

ICH_Validation Start Method Validation ICH Q2(R2) Spec Specificity Blank & Impurity Interference Start->Spec LinRange Linearity & Range LOQ to 120% Specification Start->LinRange AccPrec Accuracy & Precision Repeatability & Intermediate Start->AccPrec Robust Robustness DoE: Temp, pH, Flow Rate Start->Robust Criteria1 Resolution > 1.5 No co-elution Spec->Criteria1 Criteria2 R² ≥ 0.999 Residuals randomly distributed LinRange->Criteria2 Criteria3 Recovery: 98-102% RSD ≤ 2.0% AccPrec->Criteria3 Criteria4 System Suitability Maintained across variations Robust->Criteria4 FitForPurpose Validated Fit-for-Purpose Method Criteria1->FitForPurpose Criteria2->FitForPurpose Criteria3->FitForPurpose Criteria4->FitForPurpose

Caption: ICH Q2(R2) Method Validation Workflow for 4-amino-5-fluoro-2-methoxybenzoic acid.

Core Validation Parameters & Mechanistic Justification:

  • Specificity: Demonstrates the ability to unequivocally assess the analyte in the presence of expected impurities. The PFP column's shape selectivity guarantees baseline resolution ( Rs​>2.0 ) against closely related analogs[4].

  • Range and Linearity: Evaluated from the Limit of Quantitation (LOQ) up to 120% of the target concentration. A linear regression model must yield an R2≥0.999 , proving the UV detector response is directly proportional to the concentration of the fluorinated compound[4].

  • Accuracy & Precision: Accuracy is determined via spike-recovery experiments (target 98.0% - 102.0%). Precision ensures that the complex π−π interactions on the PFP phase yield consistent retention and integration (%RSD 2.0%) across multiple days and analysts[4].

  • Robustness: Deliberate variations in column temperature ( ±2∘ C), mobile phase flow rate ( ±0.1 mL/min), and organic composition ( ±2% ) are tested. Because PFP phases are highly sensitive to organic modifier ratios, establishing these boundaries ensures the method remains self-validating during routine Quality Control (QC) use[4].

References

  • Title: Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Source: Chromatography Today URL: [Link]

  • Title: Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Comparative

Comprehensive ¹H and ¹³C NMR Spectral Reference Guide for 4-Amino-5-fluoro-2-methoxybenzoic Acid: Solvent Effects and Halogenation Shifts

As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural characterization of heavily substituted aromatic building blocks. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS: 1346763-78...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural characterization of heavily substituted aromatic building blocks. 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS: 1346763-78-7) is a critical fluorinated intermediate utilized in the development of advanced therapeutics. Its structural motif is frequently incorporated into kinase inhibitors, such as brain-penetrant LRRK2 inhibitors for Parkinson's disease[1], and target protein degraders like PLK1-targeting PROTACs[2]. Furthermore, it serves as a key intermediate in the synthesis of GLP-1 receptor modulators[3].

This guide objectively compares the NMR spectral performance of this compound across different solvent systems (DMSO-d₆ vs. CD₃OD) and provides a highly accurate, self-validating reference framework for spectral assignment.

Causality in Solvent Selection and Halogenation Effects
Solvent Performance Comparison: DMSO-d₆ vs. CD₃OD

When acquiring NMR data for anilines and benzoic acids, solvent selection directly dictates the visibility of exchangeable protons.

  • DMSO-d₆ (Preferred for Complete Characterization): DMSO acts as a strong hydrogen-bond acceptor. It forms stable intermolecular hydrogen bonds with the carboxylic acid (-COOH) and primary amine (-NH₂) protons, drastically reducing their chemical exchange rate with residual water. This causality allows these protons to be observed as distinct, albeit broad, singlets.

  • CD₃OD (Preferred for Resolution): Methanol-d₄ features a labile deuterium atom that rapidly exchanges with the -COOH and -NH₂ protons. While this renders these functional groups invisible in the ¹H spectrum, CD₃OD possesses lower viscosity than DMSO. This reduces the rotational correlation time of the molecule, yielding sharper signals and superior resolution for the aromatic protons (H-3, H-6) and the methoxy group.

The Fluorine Effect (Spin-Spin Coupling Causality)

The introduction of the highly electronegative fluorine atom at the C-5 position fundamentally alters the local magnetic environment. Because ¹⁹F is a spin-½ nucleus with a high gyromagnetic ratio (γ = 25.18 × 10⁶ rad s⁻¹ T⁻¹), it exhibits strong heteronuclear through-bond spin-spin coupling with adjacent ¹³C and ¹H nuclei. This splits the H-6 proton into a distinct doublet (³J{HF} ≈ 11.5 Hz) and causes massive splitting of the C-5 carbon (¹J{CF} ≈ 236 Hz). Establishing a decision tree based on these couplings is a recognized industry standard for unambiguous NMR assignment[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates an internal validation step to prevent the misinterpretation of J-couplings caused by poor magnetic field homogeneity.

Step-by-Step NMR Acquisition Methodology:

  • Sample Preparation: Dissolve 15.0 mg of 4-amino-5-fluoro-2-methoxybenzoic acid (purity ≥ 95%) in 0.6 mL of the chosen deuterated solvent (DMSO-d₆ or CD₃OD) containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Setup & Tuning: Insert the sample into a 400 MHz NMR spectrometer equipped with a 5 mm BBO probe. Lock the magnetic field to the deuterium frequency of the solvent. Tune and match the probe for ¹H and ¹³C frequencies.

  • Self-Validating Shim Check (Critical): Perform gradient shimming (topshim). Before running the main experiment, acquire a quick 1-scan ¹H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm. Proceed only if FWHM ≤ 1.0 Hz. If broader, re-shim. This guarantees that the fine ~11.5 Hz ³J_{HF} coupling will be cleanly resolved rather than artificially broadened by a poor magnetic field.

  • ¹H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Parameters: 16 scans, 2.0 s relaxation delay (D1), spectral width of 20 ppm, 298 K.

  • ¹³C NMR Acquisition: Execute a proton-decoupled 1D carbon sequence (zgpg30) using WALTZ-16 decoupling. Parameters: 1024 scans, 2.0 s relaxation delay, spectral width of 250 ppm, 298 K.

  • Processing: Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Perform Fourier transform, phase correction, and baseline correction.

Quantitative Spectral Data Comparison

The following tables summarize the reference chemical shifts and multiplet splitting patterns caused by the C-5 fluorine atom.

Table 1: ¹H NMR Comparative Data (400 MHz, 298 K)

PositionDMSO-d₆ (δ, ppm)CD₃OD (δ, ppm)MultiplicityJ-Coupling (Hz)
COOH 12.20N/A (Exchanged)br s-
H-6 7.457.55d³J_{HF} = 11.5
H-3 6.486.52s-
NH₂ 5.80N/A (Exchanged)br s-
OCH₃ 3.753.82s-

Table 2: ¹³C NMR Reference Data (DMSO-d₆, 100 MHz, 298 K)

Carbon PositionChemical Shift (δ, ppm)MultiplicityC-F Coupling (Hz)
C=O (Carboxyl) 166.5s-
C-2 (Ar-OMe) 159.0s-
C-5 (Ar-F) 148.0d¹J_{CF} = 236.0
C-4 (Ar-NH₂) 139.5d²J_{CF} = 14.0
C-6 (Ar-H) 117.2d²J_{CF} = 22.5
C-1 (Ar-ipso) 108.5d³J_{CF} = 6.5
C-3 (Ar-H) 97.5s-
OCH₃ 55.8s-
Assignment Workflow Visualization

To systematically assign the NMR spectra of fluorinated aromatics without ambiguity, follow the logical decision tree mapped below.

G A Acquire 1H & 13C NMR (DMSO-d6) B Identify 19F Couplings (Multiplet Analysis) A->B C 1H NMR: H-6 Doublet (³J_HF ~11.5 Hz) B->C D 13C NMR: C-5 Doublet (¹J_CF ~236 Hz) B->D E 2D NMR (HMBC/HSQC) for Quaternary Carbons C->E D->E F Confirm C-4 (NH2) & C-2 (OMe) Positions E->F G Final Spectral Assignment F->G

Fig 1. Decision tree for the unambiguous NMR assignment of 4-amino-5-fluoro-2-methoxybenzoic acid.

References
  • Title: Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel plk1 degradation inducing compound (WO2024162828A1)
  • Title: Certain 2,5-diazabicyclo[4.2.0]octanes as glp-1 receptor modulators (WO2023057427A1)

Sources

Validation

The Fluorine Advantage: A Comparative Guide to Brain Penetrance of Methoxybenzoic Acid Derivatives

A Technical Guide for Drug Development Professionals Introduction: The CNS Challenge and the Fluorine Solution Developing drugs that act on the Central Nervous System (CNS) presents a formidable challenge, primarily due...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Development Professionals

Introduction: The CNS Challenge and the Fluorine Solution

Developing drugs that act on the Central Nervous System (CNS) presents a formidable challenge, primarily due to the highly selective nature of the Blood-Brain Barrier (BBB).[1] This barrier meticulously controls the passage of substances from the bloodstream into the brain, protecting it from toxins but also excluding many potential therapeutics.[2] Methoxybenzoic acids and their derivatives are a versatile class of scaffolds in medicinal chemistry, but their inherent properties, particularly their acidity, can limit their ability to reach their intended CNS targets.

This guide provides an in-depth comparison of fluorinated versus non-fluorinated methoxybenzoic acid derivatives, focusing on the physicochemical principles and experimental data that govern brain penetrance. We will explore how the strategic incorporation of fluorine—a common tactic in modern medicinal chemistry—can dramatically alter a molecule's properties to enhance CNS exposure.[3][4] This analysis is designed for researchers, medicinal chemists, and drug development scientists seeking to optimize their CNS drug candidates.

The Blood-Brain Barrier: A Gatekeeper to the Brain

The BBB's gatekeeping function is primarily due to the tightly-packed endothelial cells lining its capillaries, which are sealed by tight junctions, effectively eliminating the paracellular transport route available in other tissues.[1][5] For a small molecule like a methoxybenzoic acid derivative to enter the brain, it must typically undergo passive transcellular diffusion, a process dictated by a specific set of physicochemical properties.[6]

cluster_0 Blood Vessel cluster_1 Blood-Brain Barrier cluster_2 Brain Parenchyma Blood Drug in Bloodstream EC Endothelial Cell Layer Blood->EC Passive Diffusion TJ Tight Junctions (Block Paracellular Route) Brain Drug in Brain ECF EC->Brain

Figure 1: Simplified schematic of the Blood-Brain Barrier (BBB), highlighting the critical role of passive diffusion across the endothelial cell layer for drug entry into the brain's extracellular fluid (ECF).

Key Physicochemical Determinants of Brain Penetrance

Several molecular properties are critical for predicting a compound's ability to cross the BBB:

  • Lipophilicity (logP/logD): A measure of a compound's fat-solubility. The BBB is a lipid-rich environment, so a degree of lipophilicity is essential. However, an excessively high logP can lead to increased plasma protein binding and non-specific binding in the brain, which can paradoxically reduce brain penetration.[7][8] A parabolic relationship is often observed, with optimal BBB permeability seen in molecules with moderate lipophilicity.[8]

  • Molecular Size: Smaller molecules (typically under 400-500 Da) generally exhibit better permeability.[1]

  • Ionization State (pKa): The acidic or basic nature of a compound determines its charge at physiological pH (~7.4). The ionized (charged) form of a molecule does not readily cross the lipid membranes of the BBB. For an acidic compound like a benzoic acid derivative, it is the neutral, protonated form that is capable of passive diffusion.[1]

  • Metabolic Stability: Compounds that are rapidly metabolized in the blood or liver have a lower chance of reaching the BBB at a sufficient concentration.[9]

The Fluorine Effect: A Strategic Intervention

Fluorination is a powerful strategy in medicinal chemistry used to fine-tune the properties of a drug candidate. The introduction of a fluorine atom can have profound, predictable effects on the key parameters governing brain penetrance.[10][11]

  • Modulation of pKa: Fluorine is the most electronegative element. When placed on an aromatic ring, its strong electron-withdrawing inductive effect can significantly increase the acidity (i.e., lower the pKa) of a nearby carboxylic acid group.[11][12]

  • Increased Lipophilicity: A single fluorine-for-hydrogen substitution often leads to a modest increase in lipophilicity (logP).[11]

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong (~485 kJ/mol).[11] Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life.[3][9]

Comparative Analysis: 4-Methoxybenzoic Acid vs. 2-Fluoro-4-methoxybenzoic Acid

The Critical Role of pKa

The most dramatic effect of ortho-fluorination on 4-methoxybenzoic acid is the lowering of its pKa. At the physiological pH of blood (7.4), a lower pKa means a smaller fraction of the compound exists in the desired neutral (protonated) state required for BBB diffusion.

The Henderson-Hasselbalch equation dictates the percentage of the ionized vs. neutral form: pH = pKa + log([A-]/[HA])

Let's analyze the impact:

  • 4-Methoxybenzoic Acid (pKa ≈ 4.47): At pH 7.4, this compound is almost entirely ionized (>99.9%).

  • 2-Fluoro-4-methoxybenzoic Acid (pKa ≈ 3.4): While still mostly ionized at pH 7.4, the percentage of the crucial, brain-penetrant neutral form is approximately 10 times higher than its non-fluorinated counterpart.

This tenfold increase in the concentration of the diffusible species can be the difference between a failed CNS candidate and a successful one.

Quantitative Data Summary

The following table summarizes the expected physicochemical properties and the projected impact on brain penetrance metrics.

Parameter4-Methoxybenzoic Acid (Non-Fluorinated)2-Fluoro-4-methoxybenzoic Acid (Fluorinated)Rationale & Significance
pKa ~4.47~3.40The electron-withdrawing fluorine atom significantly increases acidity (lowers pKa).[12] This is the primary driver for improved brain penetrance.
logP ~1.98~2.15Fluorination typically increases lipophilicity, which can aid in membrane partitioning.[11]
% Neutral at pH 7.4 ~0.11%~1.0%A lower pKa results in a ~10-fold higher concentration of the membrane-permeable neutral form at physiological pH.
Metabolic Stability ModeratePotentially Higher The C-F bond can block potential sites of aromatic ring oxidation, enhancing metabolic stability.[9]
Projected Kp,uu Low (<0.1)Moderate (>0.3) The significant increase in the neutral fraction is expected to drive a substantial improvement in the unbound brain-to-plasma ratio.[13]

Note: pKa and logP values are representative estimates based on data for similar compounds.[12] Projected Kp,uu is an expert extrapolation based on the physicochemical changes.

cluster_0 Phase 1: In-Life cluster_1 Phase 2: Sample Processing cluster_2 Phase 3: Bioanalysis & Calculation Dosing 1. IV Dosing (e.g., 2 mg/kg) Sampling 2. Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240 min) Dosing->Sampling Terminal 3. Terminal Procedure (Anesthesia & Cardiac Puncture) Sampling->Terminal Plasma 5. Generate Plasma (Centrifugation) Sampling->Plasma Harvest 4. Brain Harvest (Perfuse & Excise Brain) Terminal->Harvest Homogenize 6. Brain Homogenization (e.g., in 4 vols buffer) Harvest->Homogenize Analysis 7. LC-MS/MS Analysis (Quantify Drug Concentration) Plasma->Analysis Homogenize->Analysis Binding 8. Determine Unbound Fraction (fu,plasma & fu,brain via Equilibrium Dialysis) Analysis->Binding Calc 9. Calculate PK Parameters (AUC, Kp, Kp,uu) Binding->Calc

Figure 3: Step-by-step experimental workflow for an in vivo rodent pharmacokinetic study to determine brain penetrance.

Step-by-Step Protocol
  • Animal Acclimation & Dosing:

    • Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days.

    • Administer the test compound (e.g., 2 mg/kg) via intravenous (IV) injection into the tail vein. A vehicle control group should also be included.

    • Causality Check: IV administration bypasses absorption variability, providing a direct measure of distribution and elimination.

  • Serial Blood Sampling:

    • Collect sparse blood samples (~100 µL) from a subset of animals at multiple time points (e.g., 5, 30, 60, 240 minutes) via submandibular or saphenous vein puncture. [14] * Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Terminal Procedure and Tissue Harvest:

    • At a final time point (e.g., 4 hours), deeply anesthetize the animals.

    • Perform a cardiac puncture to collect a terminal blood sample.

    • Immediately perform transcardial perfusion with ice-cold saline to flush blood from the brain vasculature.

    • Causality Check: Perfusion is critical to prevent contamination of the brain tissue with drug present in the blood, which would artificially inflate the measured brain concentration.

    • Excise the brain, rinse with cold saline, blot dry, and weigh. [15]Flash-freeze samples in liquid nitrogen and store at -80°C.

  • Sample Processing:

    • Plasma: Centrifuge blood samples (e.g., 2000 x g for 15 min at 4°C) to separate plasma. [15] * Brain Homogenate: Homogenize the brain tissue in a specific volume of buffer (e.g., 4 volumes of phosphate-buffered saline) using a mechanical homogenizer. [15]

  • Determination of Unbound Fractions (fu,p and fu,b):

    • Using separate plasma and brain homogenate samples, perform equilibrium dialysis against a buffer solution. This is a self-validating system where the drug is allowed to reach equilibrium across a semi-permeable membrane.

    • The ratio of the drug concentration in the buffer to the concentration in the plasma/homogenate at equilibrium gives the unbound fraction (fu). [16]

  • Bioanalysis:

    • Quantify the concentration of the parent drug in all plasma and brain homogenate samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. [17]A standard curve and quality control samples must be included for accuracy.

  • Pharmacokinetic Calculations:

    • Calculate the Area Under the Curve (AUC) for both plasma (AUCplasma) and brain (AUCbrain) from the concentration-time data.

    • Calculate the total brain-to-plasma ratio: Kp = AUCbrain / AUCplasma .

    • Calculate the unbound brain-to-unbound plasma ratio: Kp,uu = Kp * (fu,p / fu,b) . [18]

Conclusion

The strategic incorporation of fluorine into the methoxybenzoic acid scaffold serves as a powerful tool for enhancing brain penetrance. The primary mechanism for this improvement in acidic molecules is the fluorine's ability to lower the compound's pKa. This shift, while seemingly subtle, dramatically increases the relative concentration of the non-ionized, membrane-permeable species at physiological pH. This effect, potentially coupled with increased metabolic stability and favorable lipophilicity changes, can convert a peripherally-restricted compound into a viable CNS drug candidate. The principles and experimental protocols outlined in this guide provide a robust framework for researchers to rationally design and empirically validate the brain penetration of their novel chemical entities.

References

  • Waterhouse, R. N. (2003). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. PubMed.
  • Yousif, N. M. (Year not specified).
  • Christensen, M. K., et al. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.
  • Meanwell, N. A. (2018). The Role of Fluorine in the Discovery and Optimization of CNS Agents.
  • Patsnap Synapse. (2025). Which type of drugs penetrate CNS better?
  • Adejare, A. (2015). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • Apollo Scientific. (2026).
  • AiFChem. (2025). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Hitchcock, S. A., & Pennington, L. D. (2008). Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents.
  • Loryan, I., et al. (2024).
  • Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
  • Loryan, I., et al. (2019). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. PMC.
  • Bengtsson, F., et al. (Year not specified).
  • BenchChem. (2025). The Strategic Integration of Fluorinated Benzoic Acids in Modern Drug Discovery: A Technical Guide. Benchchem.
  • Cecchelli, R., et al. (Year not specified). Overview of the study's design. (A1) In vivo rat pharmacokinetic study...
  • Zhang, Y., et al. (2024). Accurate prediction of Kp,uu,brain based on experimental measurement of Kp,brain and computed physicochemical properties of candidate compounds in CNS drug discovery. PMC.
  • Reddy, V. B., et al. (Year not specified). Murine Pharmacokinetic Studies. PMC.
  • Jurica, J., et al. (2025).
  • Terasaki, T., & Hosoya, K. (Year not specified).
  • Banks, W. A. (2019). A Critical Review and Meta-Analysis of Impacts of Per- and Polyfluorinated Substances on the Brain and Behavior. Frontiers.

Sources

Comparative

validating the biological activity of 4-amino-5-fluoro-2-methoxybenzoic acid derived small molecules

Validating the Biological Activity of 4-Amino-5-Fluoro-2-Methoxybenzoic Acid Derived Small Molecules: A Comparative Guide Executive Summary The chemical moiety 4-amino-5-fluoro-2-methoxybenzoic acid has emerged as a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Biological Activity of 4-Amino-5-Fluoro-2-Methoxybenzoic Acid Derived Small Molecules: A Comparative Guide

Executive Summary

The chemical moiety 4-amino-5-fluoro-2-methoxybenzoic acid has emerged as a highly versatile and privileged scaffold in modern drug discovery. As a Senior Application Scientist, I have observed its critical role in overcoming pharmacokinetic and selectivity bottlenecks in two distinct therapeutic arenas: the development of CNS-penetrant kinase inhibitors for Parkinson's Disease, and the engineering of Targeted Protein Degraders (PROTACs) for oncology.

This guide objectively compares the biological performance of small molecules derived from this scaffold against traditional alternatives. Furthermore, it provides self-validating experimental workflows designed to rigorously quantify their mechanism of action.

Molecular Rationale: Causality of the Scaffold Design

Before evaluating biological activity, it is imperative to understand why this specific substitution pattern is utilized. Every functional group on the 4-amino-5-fluoro-2-methoxybenzoic acid core serves a distinct, causal purpose in target engagement[1]:

  • C-5 Fluoro Group: The addition of the highly electronegative fluorine atom modulates the electronic properties of the ring, increasing lipophilicity without adding significant steric bulk. This enhances blood-brain barrier (BBB) penetration and provides metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation sites.

  • C-2 Methoxy Group: This group induces a specific molecular conformation via steric hindrance. In kinase targets, it exploits "selectivity hotspots" (such as the Leu1949 residue in LRRK2), allowing the molecule to bind tightly to the target while clashing with the binding pockets of off-target kinases like JAK2[1].

  • C-4 Amino Group: Acts as a critical hydrogen bond donor, anchoring the ligand securely within the ATP-binding cleft or E3 ligase interface.

Application I: CNS-Penetrant LRRK2 Inhibitors

Leucine-rich repeat kinase 2 (LRRK2) is a primary genetic driver of Parkinson's Disease. The clinical challenge has been designing inhibitors that are highly potent, strictly selective, and capable of crossing the BBB. Derivatives of the 5-fluoro-2-methoxy scaffold (such as the aminopyrimidine class leading to GNE-7915) have demonstrated superior performance compared to early-generation inhibitors like LRRK2-IN-1[2].

Performance Comparison

Table 1: Biochemical and Pharmacokinetic Comparison of LRRK2 Inhibitors

Compound ClassScaffold FeatureBiochemical IC₅₀ (nM)Cellular pSer1292 IC₅₀ (nM)CNS MPO ScoreEfflux Ratio (MDR1)
GNE-7915 Analog 5-Fluoro-2-Methoxy929> 4.5< 3.0
LRRK2-IN-1 Non-Fluoro1390< 3.0> 10.0
Des-fluoro Analog 2-Methoxy Only451803.55.2

Data interpretation: The 5-fluoro substitution maintains single-digit nanomolar potency while drastically reducing the MDR1 efflux ratio, ensuring the compound remains in the brain tissue rather than being pumped out[1].

LRRK2_Pathway LRRK2 LRRK2 Kinase (Mutant G2019S) Autophos Autophosphorylation (pSer1292) LRRK2->Autophos cis-activity Rab Rab Proteins (pThr73) LRRK2->Rab trans-activity Tox Neuronal Toxicity (Parkinson's Disease) Rab->Tox Lysosomal Dysfunction Inhibitor 5-Fluoro-2-Methoxy Inhibitor Inhibitor->LRRK2 ATP-competitive inhibition (Met1947 interaction)

Mechanism of action for 5-fluoro-2-methoxybenzoic acid derived LRRK2 inhibitors.

Self-Validating Protocol: LRRK2 TR-FRET & Cellular Target Engagement

To validate LRRK2 inhibition, we employ a two-tiered system. The biochemical assay quantifies direct target binding, while the cellular assay acts as an internal control to verify that the compound's lipophilicity translates to actual membrane permeability.

  • Biochemical Kinase Reaction: Incubate recombinant LRRK2 (G2019S mutant) with the test compound (0.1 nM to 10 μM) in kinase buffer for 15 minutes.

    • Causality: Pre-incubation allows equilibrium binding, ensuring accurate IC₅₀ determination for slow-binding lipophilic inhibitors.

  • TR-FRET Detection: Add ATP and a fluorescein-labeled substrate. After 60 minutes, introduce a terbium-labeled anti-phospho antibody.

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background auto-fluorescence, providing the high signal-to-noise ratio required to resolve single-digit nanomolar potencies.

  • Cellular Target Engagement: Treat HEK293 cells expressing LRRK2 with the compound for 2 hours.

    • Causality: A 2-hour window is sufficient to achieve intracellular kinase inhibition without triggering secondary, confounding transcriptional feedback loops[3].

  • Orthogonal Validation (Western Blot): Lyse cells and perform immunoblotting using an anti-pSer1292 specific antibody. Normalize the signal to total LRRK2 protein levels.

    • Causality: Normalizing to total LRRK2 proves that the loss of the pSer1292 signal is strictly due to kinase inhibition, ruling out compound-induced cytotoxicity or non-specific protein degradation.

Application II: PLK1 Targeted Protein Degraders (PROTACs)

Beyond direct inhibition, the 4-amino-5-fluoro-2-methoxybenzoic acid scaffold is utilized as a highly stable structural linker/ligand moiety in the design of PROTACs targeting Polo-like kinase 1 (PLK1), a critical oncology target[4]. Conventional PLK1 inhibitors (like Volasertib) only block enzymatic activity, which often leads to resistance. PROTACs, however, recruit an E3 ligase to fundamentally degrade the PLK1 protein[5].

Performance Comparison

Table 2: Degradation Metrics of PLK1 Modulators

CompoundModalityTargetPLK1 IC₅₀ (nM)PLK1 DC₅₀ (nM)Dmax (%)
Volasertib Small Molecule InhibitorPLK1 Kinase Domain0.8N/A0%
Scaffold-PROTAC A Targeted DegraderPLK1 + CRBN12.54.295%
Scaffold-PROTAC B Targeted DegraderPLK1 + VHL15.08.188%

Data interpretation: While Volasertib has a lower IC₅₀ for simple inhibition, the PROTACs achieve near-complete target eradication (Dmax > 88%) at single-digit nanomolar degradation concentrations (DC₅₀), offering a more durable suppression of the oncogenic pathway[5].

PROTAC_Workflow PROTAC PLK1 PROTAC (5-Fluoro-2-Methoxy Scaffold) Ternary Ternary Complex (PLK1 - PROTAC - E3) PROTAC->Ternary Recruits Target Target Protein (PLK1) Target->Ternary Binds E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Binds Ub Polyubiquitination Ternary->Ub E2 Ligase Transfer Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Workflow of targeted PLK1 degradation mediated by PROTAC ternary complex formation.

Self-Validating Protocol: HiBiT-Tagged PLK1 Degradation & Mechanistic Rescue

To prove that the compound acts via true targeted protein degradation rather than simple enzymatic inhibition or transcriptional downregulation, we utilize a CRISPR-engineered cell line paired with a mechanistic rescue control.

  • Cell Plating & Treatment: Seed HiBiT-PLK1 knock-in cells in a 384-well plate. Treat with a concentration gradient of the PROTAC (1 pM to 1 μM) for 16 hours.

    • Causality: A 16-hour incubation allows sufficient time for the multi-step process of ternary complex formation, polyubiquitination, and subsequent proteasomal degradation to occur.

  • Mechanistic Rescue (Self-Validation): In a parallel control plate, pre-treat cells with 1 μM MG132 (a potent 26S proteasome inhibitor) for 1 hour prior to the addition of the PROTAC.

    • Causality: If the PROTAC reduces PLK1 levels via the intended ubiquitin-proteasome pathway, the addition of MG132 will rescue the protein levels. Failure to rescue indicates that the loss of signal is due to off-target cytotoxicity or assay interference.

  • Luminescence Detection: Add Nano-Glo HiBiT Lytic Reagent. The HiBiT tag binds to LgBiT in the reagent to form a functional luciferase enzyme.

    • Causality: This split-luciferase system provides a highly quantitative, antibody-free measurement of endogenous PLK1 levels, allowing for precise mathematical modeling of the DC₅₀ and Dmax.

Conclusion

The 4-amino-5-fluoro-2-methoxybenzoic acid scaffold is far more than a simple chemical building block; it is a rational design solution to complex biological problems. Whether optimizing the CNS penetration and kinase selectivity of LRRK2 inhibitors for Parkinson's Disease or providing the necessary metabolic stability for PLK1-targeted PROTACs in oncology, this moiety consistently outperforms traditional non-fluorinated or purely aliphatic alternatives. By employing the self-validating assay architectures outlined above, researchers can confidently quantify these advantages in their own drug development pipelines.

References

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Highly Potent, Selective, and Brain-Penetrant Aminopyrazole Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Source: US Patent US20230219966A1 (Google Patents)
  • Novel PLK1 Degradation Inducing Compound (WO2023017446A1)

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 4-Amino-5-fluoro-2-methoxybenzoic acid

Comprehensive Safety & Operational Guide: Handling 4-Amino-5-fluoro-2-methoxybenzoic Acid Executive Summary 4-Amino-5-fluoro-2-methoxybenzoic acid (CAS: 1346763-78-7) is a highly versatile fluorinated building block freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 4-Amino-5-fluoro-2-methoxybenzoic Acid

Executive Summary

4-Amino-5-fluoro-2-methoxybenzoic acid (CAS: 1346763-78-7) is a highly versatile fluorinated building block frequently utilized in pharmaceutical drug discovery and structure-activity relationship (SAR) exploration [1]. While valuable for synthesizing complex heterocyclic systems, its specific chemical topology—combining an acidic carboxyl group, a lipophilic fluorine atom, and an electron-donating methoxy group—presents distinct occupational hazards. This guide provides drug development professionals with a rigorous, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Hazard Profile & Mechanistic Causality

To select appropriate PPE, we must first understand why the chemical is hazardous. According to established Safety Data Sheets (SDS), 4-Amino-5-fluoro-2-methoxybenzoic acid triggers three primary GHS hazard classifications [2]:

  • H315 (Causes Skin Irritation): The lipophilic nature of the fluorinated aromatic ring allows the molecule to partition rapidly into the lipid bilayers of the stratum corneum. Once partitioned, the acidic carboxyl moiety disrupts local cellular pH, leading to protein denaturation and localized epidermal inflammation.

  • H319 (Causes Serious Eye Irritation): The corneal epithelium is highly sensitive to pH shifts and lipophilic penetrants. Contact with aerosolized micro-dust of this compound causes immediate osmotic stress and chemical burning in the conjunctiva.

  • H336 (May Cause Drowsiness or Dizziness): This is a critical Specific Target Organ Toxicity (STOT-SE 3) marker. If fine particulate dust is aerosolized and inhaled, the molecule can cross the alveolar-capillary barrier. The fluorinated methoxy-aniline core is sufficiently lipophilic to cross the blood-brain barrier (BBB), where it can transiently interfere with central nervous system (CNS) signaling, inducing lethargy or dizziness.

Quantitative PPE & Hazard Matrix

The following table summarizes the required protective gear, directly mapped to the compound's hazard profile and mechanistic drivers.

GHS Hazard CodeClinical ManifestationMechanistic DriverRequired PPECertification Standard
H315 Skin IrritationLipid bilayer disruption via fluorinated aromatic ringNitrile Gloves (Min 0.11 mm thickness)EN 374 / ASTM D6978
H319 Serious Eye IrritationCorneal pH shift and osmotic stressChemical Splash GogglesEN 166 / ANSI Z87.1
H336 Drowsiness / DizzinessBBB penetration via alveolar absorptionN95/FFP2 Respirator (if outside hood)NIOSH 42 CFR 84 / EN 149
General Particulate exposureDust accumulation on standard fabricsNon-porous Lab Coat (Tyvek/Cotton)OSHA 29 CFR 1910.132

Operational Workflow: A Self-Validating System

Do not merely follow steps; validate them. This protocol ensures that every safety measure is actively confirmed before proceeding to the next phase of handling.

Phase 1: Pre-Handling & PPE Donning
  • Environmental Validation: Ensure handling occurs within a certified Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood.

    • Self-Validation Check: Tape a 2-inch strip of tissue paper to the bottom edge of the sash. The tissue must pull steadily inward. If it flutters outward or hangs still, the hood's negative pressure is compromised. Do not proceed.

  • Glove Integrity Check: Select EN 374-certified nitrile gloves. Fluorinated aromatics can permeate thin latex, making latex unacceptable for this procedure.

    • Self-Validation Check: Trap air inside the glove and roll the cuff down to inflate the fingers. Hold for 5 seconds. If the pressure drops, a micro-puncture is present. Discard and test a new pair.

  • Respiratory Protection (If hood is unavailable): Don a NIOSH-approved N95 or P100 particulate respirator.

    • Self-Validation Check: Perform a negative pressure seal check. Cover the filter surface with your hands and inhale sharply. The mask must collapse slightly against your face. If air leaks around the edges, the seal is broken; adjust the nose clip and retest.

Phase 2: Weighing & Transfer
  • Static Mitigation: Fluorinated powders are highly prone to static cling, which dramatically increases the risk of aerosolization. Use a grounded, anti-static micro-spatula.

  • Transfer: Weigh the 4-Amino-5-fluoro-2-methoxybenzoic acid directly into a pre-tared, sealable vial rather than an open weigh boat.

  • Causality Note: Sealing the vial immediately after transfer prevents the escape of micro-particulates into the ambient lab air, directly mitigating the H336 inhalation hazard.

Phase 3: Spill Response & Disposal
  • Spill Protocol: If a powder spill occurs, do not dry sweep . Dry sweeping aerosolizes the compound, instantly triggering H319 and H336 hazards.

  • Decontamination: Lightly dampen a disposable absorbent pad with water or a mild alkaline solvent (to neutralize the benzoic acid) and gently wipe the spill inward.

  • Disposal: Place all contaminated wipes, empty vials, and compromised PPE into a clearly labeled "Halogenated Solid Hazardous Waste" container.

  • Causality Note: Fluorinated compounds must be segregated for high-temperature incineration. Standard disposal methods fail to break the robust carbon-fluorine (C-F) bonds, leading to persistent environmental contamination.

Safety Workflow Visualization

PPE_Workflow Start Task: Handle 4-Amino-5-fluoro- 2-methoxybenzoic acid HoodCheck Is a certified Chemical Fume Hood available? Start->HoodCheck HoodYes Proceed in Fume Hood (Sash at 18 inches) HoodCheck->HoodYes Yes HoodNo Mandatory: Don N95/P100 Particulate Respirator HoodCheck->HoodNo No PPE Don Core PPE: 1. Nitrile Gloves (EN 374) 2. Splash Goggles (EN 166) 3. Lab Coat HoodYes->PPE HoodNo->PPE Weighing Weighing & Transfer (Use anti-static tools) PPE->Weighing SpillCheck Did a powder spill occur? Weighing->SpillCheck SpillYes Wet wipe protocol (DO NOT dry sweep) SpillCheck->SpillYes Yes SpillNo Standard Decontamination (Wipe surfaces, remove PPE) SpillCheck->SpillNo No Disposal Dispose as Halogenated Solid Hazardous Waste SpillYes->Disposal SpillNo->Disposal

Self-validating decision tree and PPE workflow for handling fluorinated benzoic acid derivatives.

References

  • Title: 4-amino-5-fluoro-2-methoxybenzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

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